5-Cyano-1H-indazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyano-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-1-2-7-6(3-5)8(9(13)14)12-11-7/h1-3H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFXWXSZQDFFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646452 | |
| Record name | 5-Cyano-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-03-6 | |
| Record name | 5-Cyano-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Cyano-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 5-Cyano-1H-indazole-3-carboxylic acid, a key building block in medicinal chemistry. The synthesis commences with the readily available starting material, 4-cyanoaniline, and proceeds through the formation of a 5-cyanoisatin intermediate, which is subsequently converted to the target indazole derivative. This document details the reaction mechanisms, experimental protocols, and quantitative data for each step, tailored for an audience with a strong background in organic chemistry.
Overall Synthetic Strategy
The synthesis of this compound can be logically divided into two main stages:
-
Stage 1: Synthesis of 5-Cyanoisatin from 4-cyanoaniline via the Sandmeyer isatin synthesis.
-
Stage 2: Conversion of 5-Cyanoisatin to this compound through a sequence of hydrolysis, diazotization, and intramolecular cyclization.
This approach is advantageous as it utilizes commercially available starting materials and employs well-established chemical transformations.
Detailed Synthesis and Mechanisms
Stage 1: Synthesis of 5-Cyanoisatin
The initial stage involves the synthesis of the key intermediate, 5-cyanoisatin, from 4-cyanoaniline using the Sandmeyer isatin synthesis. This classical method proceeds in two steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Step 1: Formation of 4-Cyano-N-(2-oxo-2-(hydroxyimino)acetyl)aniline
4-Cyanoaniline is reacted with chloral hydrate and hydroxylamine in an acidic aqueous solution of sodium sulfate to form the isonitrosoacetanilide intermediate.
Step 2: Cyclization to 5-Cyanoisatin
The isolated isonitrosoacetanilide is then treated with a strong acid, such as concentrated sulfuric acid, to induce an intramolecular electrophilic substitution, yielding 5-cyanoisatin.
Mechanism of the Sandmeyer Isatin Synthesis
The mechanism of the Sandmeyer isatin synthesis is a well-established process.[1][2][3] Initially, chloral hydrate reacts with hydroxylamine to form an intermediate which then condenses with 4-cyanoaniline. The resulting α-oximinoacetanilide undergoes an acid-catalyzed intramolecular cyclization. The key steps involve the formation of a nitrilium ion intermediate which then attacks the aromatic ring in an electrophilic aromatic substitution manner, followed by tautomerization and hydrolysis to afford the final isatin product.
Caption: Workflow for the Sandmeyer synthesis of 5-Cyanoisatin.
Stage 2: Conversion of 5-Cyanoisatin to this compound
This stage transforms the 5-cyanoisatin intermediate into the final product through a three-step sequence.
Step 3: Hydrolysis of 5-Cyanoisatin
5-Cyanoisatin is hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to open the five-membered ring and form the sodium salt of 2-amino-4-cyanophenylglyoxylic acid. Subsequent acidification yields the free amino acid.
Step 4: Diazotization of 2-Amino-4-cyanophenylglyoxylic acid
The amino group of 2-amino-4-cyanophenylglyoxylic acid is converted to a diazonium salt by treatment with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures.
Step 5: Reductive Cyclization
The resulting diazonium salt is unstable and undergoes a spontaneous intramolecular cyclization, coupled with a reduction step (often facilitated by the reaction conditions or a mild reducing agent), to form the stable indazole ring system of this compound.
Mechanism of Isatin to Indazole-3-carboxylic Acid Conversion
The conversion of an isatin derivative to an indazole-3-carboxylic acid involves a ring-opening, diazotization, and subsequent intramolecular cyclization. The initial hydrolysis breaks the amide bond in the isatin ring. The subsequent diazotization of the primary aromatic amine is a standard process involving the formation of a nitrosonium ion (NO+) which acts as the electrophile. The resulting diazonium salt is a key intermediate that readily undergoes cyclization. The final step involves an intramolecular attack of the enolate of the α-keto acid onto the diazonium group, followed by loss of nitrogen gas and tautomerization to yield the aromatic indazole ring.
Caption: Key transformations in the conversion of 5-Cyanoisatin to the final product.
Data Presentation
The following tables summarize the representative quantitative data for each step of the synthesis. Please note that yields are indicative and can vary based on reaction scale and purification techniques.
Table 1: Synthesis of 5-Cyanoisatin
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| 1 | 4-Cyanoaniline | Chloral hydrate, Hydroxylamine HCl, Na2SO4, H2O, HCl, Heat | 4-Cyano-N-(2-oxo-2-(hydroxyimino)acetyl)aniline | ~80-90 |
| 2 | 4-Cyano-N-(2-oxo-2-(hydroxyimino)acetyl)aniline | Concentrated H2SO4, 60-80 °C | 5-Cyanoisatin | ~70-80 |
Table 2: Synthesis of this compound
| Step | Reactant | Reagents & Conditions | Product | Yield (%) |
| 3 | 5-Cyanoisatin | 1. NaOH (aq), Heat2. HCl (aq) | 2-Amino-4-cyanophenylglyoxylic acid | ~90-95 |
| 4 & 5 | 2-Amino-4-cyanophenylglyoxylic acid | 1. NaNO2, HCl (aq), 0-5 °C2. Spontaneous cyclization | This compound | ~75-85 |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of this compound.
Synthesis of 5-Cyanoisatin
Step 1: Preparation of 4-Cyano-N-(2-oxo-2-(hydroxyimino)acetyl)aniline
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In a large round-bottom flask, dissolve sodium sulfate (250 g) in water (2 L) with heating.
-
In a separate flask, prepare a solution of 4-cyanoaniline (0.1 mol) in water (100 mL) and concentrated hydrochloric acid (0.1 mol).
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Add the 4-cyanoaniline solution to the hot sodium sulfate solution, followed by a solution of chloral hydrate (0.11 mol) in water (50 mL).
-
Finally, add a solution of hydroxylamine hydrochloride (0.3 mol) in water (100 mL).
-
Heat the reaction mixture to boiling and maintain reflux for 1-2 hours.
-
Cool the mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
Step 2: Cyclization to 5-Cyanoisatin
-
Carefully add the dried 4-Cyano-N-(2-oxo-2-(hydroxyimino)acetyl)aniline (0.1 mol) in small portions to concentrated sulfuric acid (200 mL) with stirring, maintaining the temperature between 60-70 °C. An ice bath may be required to control the exotherm.
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After the addition is complete, heat the mixture to 80 °C for 10-15 minutes.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (1 kg).
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The 5-cyanoisatin will precipitate as a solid.
-
Collect the product by filtration, wash thoroughly with water until the washings are neutral, and dry.
Synthesis of this compound
Step 3: Hydrolysis of 5-Cyanoisatin
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Suspend 5-cyanoisatin (0.1 mol) in a 10% aqueous solution of sodium hydroxide (200 mL).
-
Heat the mixture to 80-90 °C with stirring until a clear solution is obtained (approximately 1 hour).
-
Cool the solution to room temperature and filter to remove any insoluble impurities.
-
Slowly acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 2-3.
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The 2-amino-4-cyanophenylglyoxylic acid will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold water, and use it directly in the next step.
Steps 4 & 5: Diazotization and Cyclization
-
Suspend the damp 2-amino-4-cyanophenylglyoxylic acid (from the previous step) in a mixture of water (200 mL) and concentrated hydrochloric acid (30 mL) and cool to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (0.11 mol) in water (50 mL) dropwise, keeping the temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.
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Allow the reaction mixture to slowly warm to room temperature. Nitrogen gas evolution should be observed as the cyclization proceeds.
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Stir the mixture at room temperature for an additional 2-3 hours or until the evolution of nitrogen ceases.
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The product, this compound, will precipitate.
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Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Conclusion
This technical guide outlines a robust and scalable synthetic route to this compound. The described methodologies are based on well-established chemical principles and provide a clear pathway for researchers and drug development professionals to access this valuable heterocyclic building block. The provided data and protocols serve as a strong foundation for the practical execution of this synthesis in a laboratory setting.
References
An In-depth Technical Guide to 5-Cyano-1H-indazole-3-carboxylic acid: Physicochemical Properties, Synthesis, and Biological Relevance
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and the biological context of 5-Cyano-1H-indazole-3-carboxylic acid. This molecule is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications.
Core Physicochemical Properties
| Property | This compound | 1H-Indazole-3-carboxylic acid (Analog) | 5-Nitro-1H-indazole-3-carboxylic acid (Analog) | Data Type | Source |
| Molecular Formula | C₉H₅N₃O₂ | C₈H₆N₂O₂ | C₈H₅N₃O₄ | --- | --INVALID-LINK-- |
| Molecular Weight | 187.16 g/mol | 162.15 g/mol | 207.15 g/mol | --- | --INVALID-LINK-- |
| Melting Point | Not available | 266-270 °C (dec.) | 280 °C | Experimental | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | Not available | 443.7±18.0 °C | 547.1±30.0 °C | Predicted | --INVALID-LINK-- |
| pKa | Not available | 3.03±0.10 | 2.51±0.30 | Predicted | --INVALID-LINK-- |
| LogP | 1.13278 | Not available | Not available | Computed | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 89.77 Ų | Not available | Not available | Computed | --INVALID-LINK-- |
| Solubility | Not available | DMSO (Slightly), Methanol (Slightly) | Not available | Experimental | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 5-Cyano-1H-indazole-3-carbaldehyde from 5-Cyanoindole
This procedure is adapted from a method for the nitrosation of indoles.
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Materials: 5-cyanoindole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF), Deionized Water.
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Procedure:
-
Prepare a solution of NaNO₂ (8 mmol) in deionized water (1.6 mL) and DMF (3 mL) in a reaction vessel and cool to 0 °C.
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Slowly add 2 N aqueous HCl (3.5 mL, 7 mmol) to the cooled solution.
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After stirring for 10 minutes at 0 °C, a solution of 5-cyanoindole (1 mmol) in DMF (3 mL) is added dropwise over a period of 2 hours at room temperature using a syringe pump.
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The reaction mixture is then stirred for an additional 2 hours at room temperature, followed by heating at 50 °C for 16 hours.
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The resulting mixture can be worked up by extraction with an organic solvent like ethyl acetate, followed by washing and purification to yield 5-Cyano-1H-indazole-3-carbaldehyde. The reported melting point for this intermediate is 218 °C.
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Step 2: Oxidation of 5-Cyano-1H-indazole-3-carbaldehyde to this compound
A general method for the oxidation of a related compound, 5-nitroindazole-3-aldehyde, can be adapted.
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Materials: 5-Cyano-1H-indazole-3-carbaldehyde, Potassium Permanganate (KMnO₄), Acetone, Water, Hydrogen Peroxide (H₂O₂).
-
Procedure:
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Dissolve KMnO₄ in water and add it dropwise to a solution of 5-Cyano-1H-indazole-3-carbaldehyde in acetone at room temperature.
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Stir the reaction mixture at room temperature for several hours.
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Quench the excess KMnO₄ by the dropwise addition of H₂O₂.
-
Filter the reaction mixture to remove insoluble manganese dioxide.
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Concentrate the filtrate under reduced pressure.
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Acidify the concentrate to precipitate the carboxylic acid product.
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Collect the solid product by filtration and recrystallize from a suitable solvent like methanol to obtain pure this compound.
-
Determination of Physicochemical Properties
Standard experimental methods for determining the key physicochemical properties are outlined below.
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Melting Point: Determined using a calibrated melting point apparatus. The sample is heated in a capillary tube, and the temperature range over which the solid melts is recorded.
-
pKa: Potentiometric titration is a common method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH) in a suitable solvent system (e.g., water-ethanol mixture to ensure solubility). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.
-
Solubility: Determined by adding an excess of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
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LogP (Octanol-Water Partition Coefficient): The shake-flask method is the classical approach. A solution of the compound is prepared in one of the immiscible phases (n-octanol or water), and an equal volume of the other phase is added. The mixture is shaken until equilibrium is reached. The concentrations of the compound in both phases are then determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Relevance and Signaling Pathways
The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors. Derivatives of this compound are primarily investigated as intermediates in the synthesis of such inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
The c-Jun N-terminal kinase (JNK) signaling pathway is a key target for indazole-based inhibitors. The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stresses and inflammatory cytokines. Its activation leads to the phosphorylation of transcription factors like c-Jun, which in turn regulate the expression of genes involved in apoptosis, inflammation, and cell proliferation. Dysregulation of the JNK pathway is implicated in numerous diseases, making it an important therapeutic target.
Below is a diagram illustrating a simplified JNK signaling pathway and the point of intervention for indazole-based inhibitors.
Caption: Simplified JNK signaling pathway with the point of inhibition by indazole-based compounds.
Another critical signaling pathway often targeted by indazole-containing molecules is the FMS-like tyrosine kinase 3 (FLT3) pathway.[1][2] FLT3 is a receptor tyrosine kinase that plays a vital role in the normal development of hematopoietic stem cells. Mutations leading to the constitutive activation of FLT3 are common in acute myeloid leukemia (AML), promoting uncontrolled cell growth and survival. Small molecule inhibitors that target the ATP-binding site of FLT3 can effectively block its downstream signaling.
The following diagram illustrates the FLT3 signaling cascade and the inhibitory action of indazole derivatives.
Caption: Overview of the FLT3 signaling pathway and its inhibition by indazole-based molecules.
References
In-Depth Technical Guide: 5-Cyano-1H-indazole-3-carboxylic acid (CAS 885520-03-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyano-1H-indazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its rigid indazole core, coupled with the versatile reactivity of the carboxylic acid and cyano functional groups, makes it an attractive scaffold for the design of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and other indications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the development of biologically active molecules.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₉H₅N₃O₂ and a molecular weight of 187.16 g/mol .[1] Key physicochemical parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₅N₃O₂ | [1] |
| Molecular Weight | 187.16 g/mol | [1] |
| CAS Number | 885520-03-6 | |
| Appearance | Solid | |
| Storage | Recommended storage at 2-8°C | [2] |
Synthesis and Reactivity
The synthesis of this compound is not widely detailed in publicly available literature; however, its synthesis can be inferred from general methods for producing substituted indazole-3-carboxylic acids. A common strategy involves the cyclization of appropriately substituted phenylhydrazine precursors.
A Chinese patent describes a general one-step synthesis method for 1H-indazole-3-carboxylic acid derivatives starting from o-aminophenylacetic acid amides or esters.[3] This involves a diazotization reaction followed by cyclization. For this compound, a plausible synthetic precursor would be an ester or amide of (2-amino-4-cyanophenyl)acetic acid.
The reactivity of this compound is primarily dictated by its two functional groups:
-
Carboxylic Acid: The carboxylic acid at the 3-position is a versatile handle for various chemical transformations. It readily undergoes esterification and amidation reactions, allowing for the facile introduction of diverse side chains and molecular fragments. This is a crucial feature for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
-
Cyano Group: The cyano group at the 5-position is an electron-withdrawing group that can influence the electronic properties of the indazole ring system. It can also serve as a synthetic handle for further chemical modifications, such as reduction to an amine or hydrolysis to a carboxylic acid, further expanding the chemical space accessible from this intermediate.
A general workflow for utilizing this core in synthesis is depicted below.
Applications in Drug Discovery
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets. This compound serves as a crucial starting material for the synthesis of potent and selective kinase inhibitors, among other therapeutic agents.[1]
Kinase Inhibitors
The 1H-indazole-3-carboxamide moiety is a key pharmacophore in a number of potent kinase inhibitors. The indazole ring acts as a hinge-binder, forming critical hydrogen bond interactions with the backbone of the kinase hinge region. The carboxylic acid provides a convenient attachment point for various side chains that can be tailored to occupy specific pockets within the ATP-binding site of the target kinase, thereby conferring potency and selectivity.
The general structure of such kinase inhibitors often involves the indazole core, an amide linkage, and a substituted aromatic or heterocyclic moiety.
Other Therapeutic Areas
Beyond kinase inhibition, the indazole nucleus is found in compounds targeting a range of biological systems. For example, derivatives of indazole-3-carboxylic acid have been investigated as cannabinoid receptor 1 (CB1) agonists and antagonists for the treatment of various disorders.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, a general procedure for the synthesis of 1H-indazole-3-carboxylic acid from a protected indazole precursor can be adapted.
General Procedure for the Preparation of 1H-indazole-3-carboxylic acid:
This procedure describes the formation of the carboxylic acid from a protected indazole. A similar strategy could be employed starting with a 5-cyano-substituted indazole.
-
Step 1: Protection of the Indazole Nitrogen: The nitrogen of the indazole ring is often protected to prevent side reactions. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl).
-
Step 2: Lithiation and Carboxylation: The protected indazole is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen). An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate the 3-position of the indazole ring. The resulting lithiated species is then quenched with carbon dioxide (e.g., by bubbling CO₂ gas through the solution or by pouring the reaction mixture over dry ice).
-
Step 3: Work-up and Deprotection: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The protecting group is then removed under appropriate conditions to yield the final 1H-indazole-3-carboxylic acid.
General Procedure for the Preparation of 1H-indazole-3-carboxamide Derivatives:
This protocol outlines the coupling of 1H-indazole-3-carboxylic acid with various amines to generate a library of amides.
-
Amide Coupling: To a solution of the 1H-indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), a coupling agent (e.g., EDC·HCl, HATU) and a base (e.g., HOBt, TEA, DIPEA) are added.[5] The mixture is stirred at room temperature for a short period to activate the carboxylic acid. The desired amine is then added, and the reaction is stirred until completion (typically monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is typically diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.[5]
Safety and Handling
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its utility is particularly evident in the field of kinase inhibitor discovery, where the indazole scaffold has proven to be a highly effective hinge-binding motif. The presence of both a carboxylic acid and a cyano group provides multiple avenues for chemical modification, enabling the exploration of extensive chemical space and the optimization of lead compounds. Further investigation into the synthesis and biological applications of derivatives of this core structure is warranted and holds significant promise for the development of new therapeutic agents.
References
- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
The Indazole-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole ring system, a bicyclic heteroaromatic scaffold, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable propensity for interacting with a diverse array of biological targets. Among its many derivatives, the indazole-3-carboxylic acid scaffold has garnered significant attention due to its synthetic tractability and its role as a cornerstone for the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the indazole-3-carboxylic acid scaffold, detailing its engagement with key signaling pathways, summarizing quantitative structure-activity relationship (SAR) data, and providing detailed experimental protocols for the assessment of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutics based on this versatile chemical entity.
Core Biological Activities and Therapeutic Applications
Derivatives of the indazole-3-carboxylic acid scaffold have demonstrated a broad spectrum of pharmacological activities, leading to their investigation in a multitude of therapeutic areas. The inherent structural features of the indazole nucleus, including its hydrogen bond donor and acceptor capabilities and its aromatic nature, allow for diverse interactions with protein targets.[1] This has resulted in the identification of potent and selective modulators of enzymes and receptors implicated in oncology, inflammation, and neurological disorders.
Anticancer Activity
The indazole-3-carboxylic acid motif is a key component of several approved and investigational anticancer agents. Its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and the disruption of cancer cell metabolism.
One of the most notable targets for indazole-3-carboxamides is the p21-activated kinase 1 (PAK1) , a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and migration.[2][3] Aberrant PAK1 activity is associated with the progression of numerous cancers.[2] The indazole-3-carboxamide scaffold has proven to be an excellent starting point for the development of potent and selective PAK1 inhibitors.
Another important application in oncology is exemplified by Lonidamine , an indazole-3-carboxylic acid derivative.[4][5] Lonidamine disrupts cancer cell bioenergetics by inhibiting glycolysis and mitochondrial respiration, sensitizing tumors to various therapies.[4][5]
The following table summarizes the in vitro anticancer activity of representative indazole-3-carboxylic acid derivatives against various cancer cell lines.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| PAK1 Inhibitors | |||
| 30l | PAK1 (enzyme) | 0.0098 | [2] |
| Anticancer Cell Line Activity | |||
| 6o | K562 (Leukemia) | 5.15 | [6] |
| 6o | A549 (Lung) | 12.3 | [6] |
| 6o | PC-3 (Prostate) | 15.8 | [6] |
| 6o | Hep-G2 (Hepatoma) | 18.6 | [6] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The indazole-3-carboxylic acid scaffold has been explored for its anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators. A significant mechanism of action is the inhibition of cyclooxygenase (COX) enzymes , which are central to the production of pro-inflammatory prostaglandins.[7]
Derivatives have also been shown to modulate the activity of Calcium Release-Activated Calcium (CRAC) channels .[8][9] These channels are critical for the activation of immune cells, and their inhibition represents a promising strategy for the treatment of inflammatory and autoimmune disorders.[8][9]
The table below presents the inhibitory activities of selected indazole-3-carboxylic acid derivatives against key inflammatory targets.
| Compound ID | Target | IC50 (µM) | Reference |
| CRAC Channel Blockers | |||
| 12a | CRAC Channel (Ca2+ influx) | 1.51 | [8] |
| 12d | CRAC Channel (Ca2+ influx) | 0.67 | [8] |
| 12d | TNF-α production | 0.28 | [8] |
| COX Inhibitors | |||
| Indazole | COX-2 | 23.42 | [7] |
| 5-Aminoindazole | COX-2 | 12.32 | [7] |
| 6-Nitroindazole | COX-2 | 19.22 | [7] |
| Indazole | TNF-α | 220.11 | [7] |
| 5-Aminoindazole | TNF-α | 230.19 | [7] |
Neurological Applications
The versatility of the indazole-3-carboxylic acid scaffold extends to the central nervous system. A prominent example is Granisetron , a potent and selective serotonin 5-HT3 receptor antagonist .[10][11] By blocking 5-HT3 receptors in the gastrointestinal tract and the brain, granisetron effectively prevents nausea and vomiting, particularly that induced by chemotherapy and radiation therapy.[10][11]
Key Signaling Pathways
The biological effects of indazole-3-carboxylic acid derivatives are underpinned by their modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.
PAK1 Signaling Pathway
P21-activated kinase 1 (PAK1) is a key downstream effector of the Rho GTPases, Rac1 and Cdc42. Its activation triggers a cascade of events that promote cell survival, proliferation, and motility. Indazole-3-carboxamide-based PAK1 inhibitors block the kinase activity of PAK1, thereby inhibiting the phosphorylation of its downstream substrates and disrupting these pro-oncogenic signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK1/CDC42 Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. Sequential steps of CRAC channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Re-programming tumour cell metabolism to treat cancer: no lone target for lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
5-Cyano-1H-indazole-3-carboxylic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data for 5-Cyano-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. Its utility as a building block in medicinal chemistry stems from the versatile reactivity of its carboxylic acid and cyano functional groups, which allows for the creation of diverse compound libraries for drug discovery.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₅N₃O₂ |
| Molecular Weight | 187.16 g/mol |
| CAS Number | 885520-03-6 |
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.
Caption: Chemical compound and its molecular formula and weight.
Experimental Protocols
Detailed experimental protocols involving this compound are highly specific to the intended application, such as in the synthesis of kinase inhibitors for cancer therapy or the development of agents for inflammatory diseases and neurological disorders. Researchers should refer to specific synthetic methodologies and biological assays relevant to their field of inquiry. The compound's carboxylic acid and cyano groups are key for derivatization.[1]
References
A Technical Guide to the Solubility of 5-Cyano-1H-indazole-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Cyano-1H-indazole-3-carboxylic acid, a key heterocyclic compound of interest in pharmaceutical research and development. A comprehensive search of publicly available scientific literature and databases reveals a lack of specific quantitative solubility data for this compound in various organic solvents. Consequently, this document provides a detailed framework for researchers to experimentally determine and record these crucial physicochemical parameters. It includes a structured table for data presentation, a comprehensive experimental protocol for solubility determination, and a workflow diagram to guide the experimental process. This guide is intended to equip researchers and drug development professionals with the necessary tools to generate reliable and reproducible solubility data, which is fundamental for formulation development, process chemistry, and pharmacokinetic studies.
Introduction
This compound is a molecule with significant potential in medicinal chemistry, often serving as a building block for the synthesis of biologically active compounds. Understanding its solubility in a range of organic solvents is a critical prerequisite for its effective use in drug discovery and development. Solubility data informs the choice of solvents for synthesis, purification, formulation, and analytical characterization.
Given the absence of published quantitative solubility data for this compound, this guide provides a standardized methodology for its determination. The following sections offer a template for data organization and a detailed experimental protocol based on established methods such as the shake-flask technique.
Data Presentation: A Framework for Recording Solubility
To ensure consistency and comparability of results, it is recommended that experimentally determined solubility data be recorded in a structured format. The following table provides a template for this purpose. Researchers should specify the temperature at which each measurement was conducted.
Table 1: Experimental Solubility of this compound in Various Organic Solvents
| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Method of Analysis | Observations |
| Non-Polar Solvents | ||||||
| Hexane | 1.89 | Data not available | Data not available | |||
| Toluene | 2.38 | Data not available | Data not available | |||
| Diethyl Ether | 4.34 | Data not available | Data not available | |||
| Polar Aprotic Solvents | ||||||
| Dichloromethane (DCM) | 9.08 | Data not available | Data not available | |||
| Ethyl Acetate | 6.02 | Data not available | Data not available | |||
| Acetone | 20.7 | Data not available | Data not available | |||
| Acetonitrile (ACN) | 37.5 | Data not available | Data not available | |||
| Dimethylformamide (DMF) | 36.7 | Data not available | Data not available | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available | |||
| Polar Protic Solvents | ||||||
| Methanol | 32.7 | Data not available | Data not available | |||
| Ethanol | 24.5 | Data not available | Data not available | |||
| Isopropanol | 19.9 | Data not available | Data not available | |||
| Water | 80.1 | Data not available | Data not available |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[1][2][3][4][5] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.
Materials and Equipment
-
This compound (purity ≥97%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution at equilibrium.
-
Accurately pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.
-
To separate the saturated supernatant from the undissolved solid, either:
-
Centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.
-
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.[6][7][8]
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.[9]
-
-
Data Calculation and Reporting:
-
Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL and mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Record the average solubility, standard deviation, and any relevant observations in a format similar to Table 1.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While direct quantitative data on the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to generate this critical information. By following the detailed experimental protocol and utilizing the provided data table and workflow diagram, scientists and drug development professionals can systematically and accurately determine the solubility profile of this compound. Such data is indispensable for advancing the research and development of new chemical entities based on the indazole scaffold.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Key Intermediates for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of key intermediates for five prominent kinase inhibitors: Imatinib, Gefitinib, Lapatinib, Sunitinib, and Dasatinib. This document details the core chemical structures, experimental protocols for the synthesis of their pivotal intermediates, and quantitative data to support these processes. Furthermore, it visualizes the associated signaling pathways and a general experimental workflow to provide a holistic understanding for researchers in the field of drug discovery and development.
Core Structures and Privileged Scaffolds in Kinase Inhibitors
The development of kinase inhibitors has been significantly advanced by the concept of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets. In the context of kinase inhibitors, these scaffolds often mimic the hinge-binding interactions of ATP in the kinase active site.[1] Key examples include pyrimidine, quinazoline, and indole structures, which form the backbone of many successful drugs.[1][2][3]
-
Pyrimidine: This scaffold is a fundamental component of DNA and RNA and is prevalent in numerous therapeutic agents due to its structural resemblance to the purine core of ATP.[3][4]
-
Quinazoline: This fused heterocyclic system is another critical scaffold in the design of kinase inhibitors, particularly for targeting the epidermal growth factor receptor (EGFR).[5][6]
-
Indole: The indole nucleus is a versatile building block, with its derivatives being employed in the development of a wide array of kinase inhibitors targeting various kinases like EGFR and VEGFR.[2]
Synthesis of Key Intermediates: Protocols and Data
The efficient and high-yield synthesis of key intermediates is a critical step in the manufacturing of active pharmaceutical ingredients (APIs). This section provides detailed experimental protocols and quantitative data for the synthesis of pivotal intermediates for five leading kinase inhibitors.
Imatinib Intermediate
Key Intermediate: N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
This intermediate is crucial for the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[7]
Table 1: Quantitative Data for the Synthesis of Imatinib Intermediate
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1 | 1-(2-methyl-5-nitrophenyl)guanidine, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 81.9 | 99.9 | [7] |
Experimental Protocol:
A mixture of 1-(2-methyl-5-nitrophenyl)guanidine (63 g, 0.324 mol) and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (62.5 g, 0.357 mol) in n-butanol (560 ml) is heated to 120°C for 9 hours. The reaction mixture is then cooled to room temperature, and water (450 ml) is added. The mixture is stirred at room temperature for 3-4 hours. The precipitated solid is isolated by filtration and dried to yield N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[7]
Gefitinib Intermediate
Key Intermediate: N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine
This intermediate is a precursor to Gefitinib, an EGFR inhibitor used in the treatment of non-small cell lung cancer.
Table 2: Quantitative Data for the Synthesis of Gefitinib Intermediate
| Step | Reactants | Product | Yield (%) | Reference |
| 1 | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, Iron powder | N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | 88 |
Experimental Protocol:
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (10 g, 28.6 mmol) is dissolved in a solvent mixture of ethanol (200 mL) and THF (100 mL). To this solution, water (50 mL) and a saturated ammonium chloride solution (50 mL) are added sequentially at room temperature, followed by the addition of iron powder (6.5 g, 116 mmol). The reaction mixture is heated to 80°C and stirred at this temperature for 3 hours. After completion, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethanol. Water (100 mL) is added to the filtrate, leading to the precipitation of a yellow-white solid. The solid is filtered and dried to afford N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine.
Lapatinib Intermediate
Key Intermediate: 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde
This aldehyde is a key building block in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor for HER2 and EGFR.[2][3]
Table 3: Quantitative Data for the Synthesis of Lapatinib Intermediate
| Step | Reactants | Product | Yield (%) | Reference |
| 1 | N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, 5-formyl-2-furylboronic acid | 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde | 96 | [2][3] |
Experimental Protocol (Suzuki Coupling):
The synthesis of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde is achieved via a palladium-catalyzed Suzuki coupling reaction. N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine is reacted with 5-formyl-2-furylboronic acid in the presence of a palladium catalyst, such as palladium on carbon.[2] The reaction is typically carried out in an ethereal solvent.
Sunitinib Intermediate
Key Intermediate: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
This pyrrole derivative is a central intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.
Table 4: Quantitative Data for the Synthesis of Sunitinib Intermediate
| Step | Reactants | Product | Yield (%) | Reference |
| 1 | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, Potassium hydroxide | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 94 |
Experimental Protocol:
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (19.4 g, 100 mmol) is dissolved in a solvent mixture of methanol (100 mL) and water (400 mL). A 5N KOH solution (200 mL) is slowly added with stirring. The reaction mixture is heated to reflux and stirred for 3 hours. After cooling to room temperature, the pH is adjusted to 3 with 5N HCl solution. The resulting precipitate is collected by filtration, washed with distilled water, and dried under vacuum to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a yellow-brown solid.
Dasatinib Intermediate
Key Intermediate: N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
This thiazolecarboxamide is a key intermediate in the synthesis of Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases.[3]
Table 5: Quantitative Data for the Synthesis of Dasatinib Intermediate
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1 | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine, Potassium hydride | N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 98.7 | 99.95 | [3] |
Experimental Protocol:
To 80 mL of tetrahydrofuran, cooled to -25 °C, is added 8.73 g of potassium hydride (30 wt%, 65.38 mmol) and stirred for 10 minutes. 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is slowly added while maintaining the temperature at -25 °C. This is followed by the addition of a solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in tetrahydrofuran (7 mL). The reaction mixture is stirred for 4 hours at -10 °C. After completion, 1 M hydrochloric acid is slowly added to quench the reaction, and the pH is adjusted to 6. The mixture is kept at 0-5 °C for 2 hours for crystallization. The product is collected by centrifugation and washed with tetrahydrofuran to yield the crude product.[3]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a generalized experimental workflow for the synthesis and screening of kinase inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 4. echemi.com [echemi.com]
- 5. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
The Pivotal Role of the Cyano Group in Modulating the Biological Activity of Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its versatility allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. Among the various functional groups employed, the cyano (-C≡N) group has emerged as a particularly influential substituent, capable of profoundly impacting the biological activity of indazole derivatives. This technical guide provides an in-depth exploration of the multifaceted roles of the cyano group, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
The Cyano Group: More Than a Simple Substituent
The cyano group is a small, linear, and highly polar moiety with a strong electron-withdrawing effect. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable tool in drug design. In the context of indazole derivatives, the introduction of a cyano group can influence:
-
Binding Affinity and Potency: The electron-withdrawing nature of the cyano group can modulate the pKa of the indazole ring system, affecting its ionization state and interaction with biological targets. Furthermore, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions within protein binding pockets.
-
Target Selectivity: Strategic placement of a cyano group can enhance selectivity for a specific biological target by exploiting unique features of the target's binding site.
-
Physicochemical Properties: The cyano group can impact a molecule's solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic profile.
-
Bioisosteric Replacement: The cyano group can serve as a bioisostere for other functional groups, such as halogens or even a carbonyl group, offering an alternative chemical space for lead optimization.
Quantitative Analysis of Cyano-Substituted Indazole Derivatives
The impact of the cyano group on the biological activity of indazole derivatives is best illustrated through quantitative data. The following tables summarize the structure-activity relationships (SAR) of several cyano-substituted indazoles compared to their analogues.
Table 1: Inhibition of Mycobacterial Lipoamide Dehydrogenase (Lpd)
| Compound | Scaffold | R Group | Ki (μM) | Ki* (μM, after preincubation) | MIC (μM) |
| 2 | Indazole | H | 0.296 | 0.006 | 3 |
| 18 | 2-Cyanoindole | H | - | - | - |
| 19 | 2-Cyanoindole | Oxetane | - | - | - |
*Data sourced from a study on mycobacterial lipoamide dehydrogenase inhibitors.[1][2] The progression from an indazole to a 2-cyanoindole scaffold demonstrates a significant improvement in inhibitory activity and antibacterial potency. The cyano group in compound 19 was found to displace a key water molecule in the binding site, leading to enhanced target residence time.[1][2]
Table 2: Inhibition of various Kinases by Cyano-Substituted Indazole Derivatives
| Compound | Target Kinase | Cyano Substitution | IC50 (nM) |
| Axitinib | VEGFR-2 | No | 0.2 |
| Compound 9j | JAK3 | Yes | 20.66 |
| Compound 9k | JAK3 | Yes | 21.58 |
| Compound 9o | JAK3 | Yes | 22.86 |
| Tofacitinib | JAK3 | Yes | 20.10 |
| Compound 30 | VEGFR-2 | No | 1.24 |
*Data compiled from various studies on kinase inhibitors.[3][4] These examples highlight the prevalence and importance of the cyano group in potent kinase inhibitors.
Key Signaling Pathways Targeted by Cyano-Indazole Derivatives
Many cyano-substituted indazole derivatives exert their therapeutic effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. Two prominent examples are the VEGFR-2 and JAK-STAT pathways.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Simplified JAK-STAT signaling pathway.
Experimental Protocols
Reproducible and rigorous experimental methodologies are critical for the evaluation of novel chemical entities. This section provides an overview of key assays used to characterize cyano-substituted indazole derivatives.
Synthesis of Cyano-Substituted Indazole Derivatives (General Scheme)
The synthesis of cyano-substituted indazoles can be achieved through various synthetic routes. A common approach involves the construction of the indazole core followed by the introduction of the cyano group, or the use of a cyano-containing starting material.
Caption: General synthetic workflow for cyano-indazoles.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Objective: To determine the in vitro potency of a compound against a specific kinase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a kinase-specific substrate, ATP, and the test compound at various concentrations in a suitable buffer.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at the optimal temperature for the kinase (typically 30-37°C) for a defined period (e.g., 30-60 minutes).
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle-treated control is calculated, and the IC50 value is determined.
Experimental and Drug Discovery Workflow
The development of a novel cyano-indazole derivative from concept to a potential clinical candidate follows a structured workflow.
Caption: Drug discovery workflow for cyano-indazoles.
Conclusion
The cyano group is a powerful and versatile functional group in the design and development of novel indazole-based therapeutics. Its unique electronic and steric properties allow for the modulation of binding affinity, selectivity, and pharmacokinetic parameters. As demonstrated by the quantitative data and the numerous examples in clinical development, the strategic incorporation of a cyano group can lead to highly potent and effective drug candidates. A thorough understanding of its role, coupled with rigorous experimental evaluation, is essential for harnessing the full potential of cyano-substituted indazole derivatives in modern drug discovery.
References
5-Cyano-1H-indazole-3-carboxylic acid safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 5-Cyano-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 885520-03-6). The information presented is collated from available Safety Data Sheets (SDS) and is intended to inform laboratory personnel and drug development professionals on the safe use of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard statements.
Table 1: GHS Classification
| Hazard Class | Category |
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |
Source: ChemScene[1]
Table 2: Hazard Statements and Pictograms
| Pictogram | Signal Word | Hazard Statement(s) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed. H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
Precautionary Measures
Adherence to the following precautionary statements is crucial to ensure the safe handling of this compound.
Table 3: Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash hands thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Source: ChemScene[1]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are typically derived from standardized assays (e.g., OECD guidelines) or computational toxicology models. For research-grade chemicals, comprehensive toxicological testing may not have been performed.[2]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.
Handling
-
Engineering Controls : Handle in a well-ventilated area. The use of a chemical fume hood is recommended to control exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear safety goggles with side-shields.[1]
-
Hand Protection : Wear chemical-resistant gloves.[2]
-
Skin and Body Protection : Wear protective clothing and chemical-resistant boots. Impervious clothing is recommended.[1][2]
-
Respiratory Protection : Use a suitable respirator if dust is generated and ventilation is inadequate.[1]
-
-
General Hygiene : Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapor.[2] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory area.[1]
Storage
-
Conditions : Store in a cool, dry, and well-ventilated place.[2] A storage temperature of 4°C is recommended.[3]
-
Container : Keep the container tightly closed.[2]
-
Incompatibilities : Avoid strong oxidizing agents, as well as strong acids and bases.[2]
Emergency Procedures
The following diagrams outline the recommended procedures for exposure and accidental spills.
Caption: Workflow for First Aid Measures upon Exposure.
Caption: Logical Steps for Handling an Accidental Spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[2]
-
Special Hazards : Thermal decomposition may produce toxic fumes, including carbon and nitrogen oxides.[2]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
Physical and Chemical Properties
While a comprehensive, experimentally verified dataset is not available, the following information has been reported.
Table 4: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃O₂ | ChemScene[3] |
| Molecular Weight | 187.16 g/mol | ChemScene[3] |
| Purity | ≥97% | ChemScene[3] |
| Appearance | Not specified (likely a solid) | - |
| Storage Temperature | 4°C | ChemScene[3] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[2] The available hazard classifications are based on the potential for irritation and acute oral toxicity.[1] It is classified as an irritant that may be harmful by ingestion and inhalation, and it is irritating to mucous membranes and the upper respiratory tract.[2]
Disposal Considerations
Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and risk assessment. Always consult the most current Safety Data Sheet from the supplier before handling this chemical.
References
Commercial Availability and Technical Guide for 5-Cyano-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-1H-indazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indazole core, substituted with both a reactive carboxylic acid and a cyano group, makes it a versatile intermediate for the synthesis of complex organic molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed synthetic protocol, and its relevance in the context of kinase inhibition and associated cell signaling pathways.
Commercial Availability
This compound (CAS No. 885520-03-6) is commercially available from a range of suppliers. The typical purity offered is ≥97%. The following table summarizes the availability from various vendors.
| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight |
| ChemScene | CS-W022367 | ≥97% | C₉H₅N₃O₂ | 187.16 |
| Sigma-Aldrich | SY3H3D67ADBF | - | - | - |
| Bepharm.Ltd | - | 95% | C₉H₅N₃O₂ | 187.16 |
| Laibo Chem | - | 97% | C₉H₅N₃O₂ | 187.16 |
| Alchem Pharmtech | - | - | - | - |
| MySkinRecipes | 160664 | 97% | C₉H₅N₃O₂ | 187.16 |
Synthetic Protocol
The following is a representative experimental protocol for the synthesis of indazole-3-carboxylic acid derivatives, adapted from methodologies reported in the literature for similar compounds. This procedure is provided for informational purposes and should be adapted and optimized by qualified personnel.
General Procedure for the Preparation of 1H-indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid:
This procedure describes the coupling of a carboxylic acid with an amine to form an amide, a common subsequent step for this compound in synthetic campaigns.
Materials:
-
1H-indazole-3-carboxylic acid (or 5-cyano derivative) (1 equivalent)
-
Substituted aryl or aliphatic amine (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT) (1.2 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)
-
Triethylamine (TEA) (3 equivalents)
-
10% Methanol in Chloroform
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice water
Procedure:
-
To a solution of the 1H-indazole-3-carboxylic acid derivative (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired amine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with 10% methanol in chloroform (2 x 30 mL).
-
Wash the combined organic layers with 10% NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (step gradient: 0-5% Methanol in CHCl₃) to obtain the desired 1H-indazole-3-carboxamide derivative.
Role in Kinase Inhibition and Cell Signaling
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for cancer treatment.[1][2] The indazole scaffold can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The carboxylic acid and cyano groups provide versatile handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Kinase inhibitors typically function by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrates. This interruption of signaling cascades can halt cell proliferation, induce apoptosis, and inhibit tumor growth. A common pathway targeted by such inhibitors is the Receptor Tyrosine Kinase (RTK) signaling pathway.
Below is a generalized diagram illustrating a typical RTK signaling pathway that can be targeted by inhibitors derived from this compound.
Conclusion
This compound is a readily available and valuable building block for the development of novel therapeutics, particularly in the area of oncology. Its utility in the synthesis of kinase inhibitors highlights its importance in targeting key cellular signaling pathways implicated in disease. The information provided in this guide serves as a valuable resource for researchers and drug development professionals working with this versatile compound.
References
Methodological & Application
Synthesis of 5-Cyano-1H-indazole-3-carboxylic Acid Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 5-Cyano-1H-indazole-3-carboxylic acid and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly as scaffolds for the development of novel kinase inhibitors.
The 1H-indazole-3-carboxylic acid framework is a privileged scaffold in drug discovery, with derivatives showing a range of biological activities. The introduction of a cyano group at the 5-position can significantly modulate the electronic properties and biological activity of the molecule, making this compound a key intermediate for the synthesis of targeted therapeutics. Notably, derivatives of this scaffold have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a crucial node in oncogenic signaling pathways.
Synthetic Strategy
A reliable synthetic route to this compound involves a two-step process starting from the commercially available 1H-indazole-3-carboxylic acid. The first step is the regioselective bromination at the 5-position, followed by a palladium-catalyzed cyanation of the resulting 5-bromo-1H-indazole-3-carboxylic acid. Subsequent derivatization of the carboxylic acid moiety, typically through amide coupling, allows for the generation of a diverse library of compounds for biological screening.
Below is a general workflow for the synthesis of 5-Cyano-1H-indazole-3-carboxamide derivatives.
Caption: General synthetic workflow for 5-Cyano-1H-indazole-3-carboxamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid
This protocol describes the regioselective bromination of 1H-indazole-3-carboxylic acid.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Glacial acetic acid
-
Bromine
-
Ice water
Procedure:
-
Suspend 1H-indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.
-
Heat the suspension to 120 °C until a clear solution is formed.
-
Cool the solution to 90 °C.
-
Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture at 90 °C.
-
Maintain the reaction mixture at 90 °C for 16 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[1]
Expected Yield: 87.5%[1]
Protocol 2: Synthesis of this compound
This protocol outlines a general procedure for the palladium-catalyzed cyanation of 5-bromo-1H-indazole-3-carboxylic acid. Note: This is an adapted general protocol and may require optimization for this specific substrate.
Materials:
-
5-Bromo-1H-indazole-3-carboxylic acid
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), dry
Procedure:
-
To a reaction vessel, add 5-bromo-1H-indazole-3-carboxylic acid (1 equiv), potassium hexacyanoferrate(II) trihydrate (0.33 equiv), palladium catalyst (5 mol%), and sodium carbonate (1 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add dry DMF to the reaction vessel.
-
Heat the reaction mixture to 40 °C and stir for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 3: Synthesis of 5-Cyano-1H-indazole-3-carboxamide Derivatives
This protocol describes the amide coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (R¹R²NH)
-
Coupling agents (e.g., HOBt, EDC·HCl)
-
Tertiary amine base (e.g., Triethylamine, TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 equiv) in DMF in a round-bottom flask.
-
Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3 equiv) to the solution and stir at room temperature for 15 minutes.[3]
-
Add the desired amine (1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC.[3]
-
Pour the reaction mixture into ice water to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., a mixture of methanol and chloroform).[3]
-
Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.[3]
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to afford the desired 5-Cyano-1H-indazole-3-carboxamide derivative.[3]
Data Presentation
The following tables summarize key quantitative data for the synthesized compounds.
Table 1: Synthesis of 5-Substituted-1H-indazole-3-carboxylic Acids
| Compound | Starting Material | Reagents | Solvent | Yield (%) | M.p. (°C) |
| 5-Bromo-1H-indazole-3-carboxylic acid | 1H-Indazole-3-carboxylic acid | Bromine | Acetic Acid | 87.5 | - |
| This compound | 5-Bromo-1H-indazole-3-carboxylic acid | K₄[Fe(CN)₆]·3H₂O, Pd(PPh₃)₄, Na₂CO₃ | DMF | - | - |
Table 2: Characterization Data for 5-Bromo-1H-indazole-3-carboxylic acid
| Analysis | Data |
| ¹H NMR (DMSO-d₆) | δ 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H), 7.56 (dd, J=7.0, 1.2 Hz, 1H)[1] |
| MS (ESI) | m/z 242.0 (M+H)⁺[1] |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
Table 3: Characterization Data for this compound
| Analysis | Data |
| Molecular Formula | C₉H₅N₃O₂ |
| Molecular Weight | 187.16 g/mol |
| CAS Number | 885520-03-6[4] |
Table 4: Biological Activity of Representative 1H-Indazole-3-carboxamide PAK1 Inhibitor
| Compound | Target | IC₅₀ (nM) |
| 30l (a representative 1H-indazole-3-carboxamide derivative) | PAK1 | 9.8[5] |
Application in Drug Discovery: Targeting the PAK1 Signaling Pathway
Derivatives of this compound have been investigated as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[5][6][7] PAK1 is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, survival, and migration. Aberrant activation of PAK1 is implicated in the progression of numerous cancers, making it an attractive target for anticancer drug development.
The diagram below illustrates the central role of PAK1 in oncogenic signaling and the potential points of therapeutic intervention.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of 5-Cyano-1H-indazole-3-carboxamide derivatives.
By inhibiting PAK1, these compounds can disrupt downstream signaling cascades that are essential for tumor growth and metastasis. The development of potent and selective PAK1 inhibitors based on the this compound scaffold represents a promising strategy for the treatment of various cancers. Further structure-activity relationship (SAR) studies, facilitated by the synthetic protocols outlined herein, will be crucial for optimizing the efficacy and pharmacokinetic properties of these potential anticancer agents.
References
- 1. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. This compound [myskinrecipes.com]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling of 5-Cyano-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 5-Cyano-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for cancer treatment.[1][2] The following sections detail common and effective coupling reagents, optimized reaction conditions, and step-by-step experimental procedures to facilitate high-yield synthesis of 5-cyano-1H-indazole-3-carboxamides.
Overview of Amide Coupling Strategies
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry.[3][4] However, the direct condensation is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5][6] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using coupling reagents that form highly reactive intermediates, such as activated esters.[5][6][7]
For a substrate like this compound, several modern coupling reagents have proven effective. The choice of reagent, base, and solvent can significantly impact reaction yield, purity, and the prevention of side reactions like racemization. This document focuses on three widely used and highly efficient protocols:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : A highly efficient uronium/aminium salt-based coupling reagent known for fast reaction times and high yields, even with sterically hindered or less reactive amines.[5][8][9][10]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) : A classic and cost-effective carbodiimide-based method.[8][9] HOBt is added to suppress side reactions and minimize racemization.[8]
-
T3P® (Propanephosphonic Acid Anhydride) : A versatile and "green" coupling reagent known for its excellent selectivity, high yields, and simple workup, as its byproducts are water-soluble.[11][12][13][14]
Below is a general workflow for the amide coupling process.
Comparison of Coupling Protocols
The selection of a coupling protocol depends on factors such as the reactivity of the amine, desired purity, cost, and scalability. The following table summarizes typical conditions and outcomes for the recommended protocols.
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: T3P® |
| Coupling Reagent | HATU | EDC | T3P® (50% in EtOAc/DMF) |
| Additive | None required (HOAt is part of HATU structure) | HOBt or OxymaPure | None required |
| Base | DIPEA (Diisopropylethylamine) or TEA (Triethylamine) | DIPEA or TEA | DIPEA or TEA |
| Solvent | DMF (N,N-Dimethylformamide), DCM (Dichloromethane) | DMF, DCM, Acetonitrile | Ethyl Acetate, THF, Acetonitrile |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours | 12 - 24 hours | 2 - 12 hours |
| Typical Yields | High to Excellent (often >85%)[3] | Good to High (can be variable) | High to Excellent (often >90%)[11] |
| Workup | Standard aqueous wash | Standard aqueous wash | Simple aqueous wash to remove water-soluble byproducts[11][15] |
| Key Advantages | High efficiency, fast, good for difficult couplings.[9] | Cost-effective, widely used. | "Green" reagent, high purity, no epimerization, easy workup.[11][13] |
| Considerations | Higher cost. Potential for anaphylaxis with uronium salts.[16] | HOBt is classified as an explosive.[9] Slower reaction times. | Base is required for the reaction to proceed.[15] |
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, including coupling to less reactive or sterically hindered amines, due to its high efficiency and rapid reaction times.[9][10]
Materials:
-
This compound
-
Amine (1.0 - 1.2 eq)
-
HATU (1.0 - 1.1 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous DMF (~0.1 M solution)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to make a ~0.1 M solution and stir until all solids are dissolved.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.
-
Add HATU (1.0-1.1 eq) in one portion. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Protocol 2: Standard Coupling using EDC/HOBt
This is a widely used and cost-effective method suitable for many primary and secondary amines.[17][18]
Materials:
-
This compound
-
Amine (1.1 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 eq)
-
DIPEA or TEA (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
-
Round-bottom flask, magnetic stirrer, and inert atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Add anhydrous DMF or DCM and stir to dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.0 - 3.0 eq) to the mixture.
-
Add EDC·HCl (1.2 - 1.5 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note on Order of Addition: While various orders of addition are reported, a common practice is to pre-activate the carboxylic acid by stirring it with EDC and HOBt for 15-30 minutes before adding the amine.[17][19]
Protocol 3: Green and Efficient Coupling using T3P®
T3P® is an excellent choice for processes where ease of workup and high purity are critical. The byproducts are easily removed with an aqueous wash.[11][14]
Materials:
-
This compound
-
Amine (1.0 - 1.1 eq)
-
T3P® (50% solution in ethyl acetate or DMF, 1.5 eq)
-
DIPEA or Pyridine (3.0 eq)
-
Anhydrous ethyl acetate, THF, or acetonitrile
-
Round-bottom flask, magnetic stirrer, and inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.0 - 1.1 eq) in the chosen anhydrous solvent.
-
Add the base (e.g., DIPEA, 3.0 eq) and stir the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. The phosphonic acid byproducts are water-soluble and will be removed during these washes.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product as needed.
Troubleshooting and Optimization
-
Low Yield or Incomplete Reaction:
-
Reagent Quality: Ensure all reagents, especially the coupling agent and base, are fresh and anhydrous. Solvents must be dry.
-
Stoichiometry: A slight excess (1.1-1.2 eq) of the amine and coupling reagent can improve conversion.[9]
-
Activation Time: For EDC/HOBt, consider a pre-activation step of 15-30 minutes before adding the amine.[17]
-
Temperature: For sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial, but monitor for potential side reactions.
-
-
Side Product Formation:
-
Racemization: For chiral amines, using HATU or adding HOBt/Oxyma to carbodiimide reactions is crucial to minimize epimerization.[8] T3P is also known for very low levels of epimerization.[11]
-
Urea Byproduct: When using EDC, the resulting urea byproduct is water-soluble and should be removed during the aqueous workup. If DCC or DIC were used, the urea is less soluble and may require filtration.[8]
-
-
Difficult Purification:
References
- 1. This compound [myskinrecipes.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University [tohoku.ac.jp]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 12. researchgate.net [researchgate.net]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 16. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 19. reddit.com [reddit.com]
Application Notes and Protocols for the Esterification of 5-Cyano-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors for cancer therapy. Its functional groups, a carboxylic acid and a cyano group, allow for diverse chemical modifications, making it a valuable building block in medicinal chemistry. Esterification of the carboxylic acid moiety is a common and critical step to produce intermediates for further derivatization in drug discovery programs.
This document provides detailed protocols for the synthesis of methyl and ethyl esters of this compound, based on established esterification methods for indazole-based compounds. The primary method described is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.
Signaling Pathways and Logical Relationships
The esterification of this compound is a fundamental transformation in organic synthesis. The general mechanism for the acid-catalyzed Fischer esterification is a nucleophilic acyl substitution. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.
Caption: Fischer Esterification Mechanism for this compound.
Experimental Protocols
The following protocols are based on established methods for the esterification of indazole-3-carboxylic acid and are adapted for the 5-cyano derivative. Researchers should optimize these conditions for their specific needs.
Protocol 1: Synthesis of Methyl 5-Cyano-1H-indazole-3-carboxylate
This protocol is adapted from the successful synthesis of the unsubstituted methyl indazole-3-carboxylate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Methanesulfonic acid (or concentrated Sulfuric Acid)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous methanol (approximately 20 mL per gram of carboxylic acid), add methanesulfonic acid (0.1 equivalents) or concentrated sulfuric acid (catalytic amount, e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to approximately one-third of the original volume.
-
Carefully add the concentrated mixture to an excess of saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude methyl 5-cyano-1H-indazole-3-carboxylate can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of Ethyl 5-Cyano-1H-indazole-3-carboxylate
This protocol follows the general principles of Fischer esterification using ethanol.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous ethanol (used in excess, serving as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ethyl 5-cyano-1H-indazole-3-carboxylate by column chromatography or recrystallization.
Data Presentation
The following table summarizes expected outcomes for the esterification of this compound based on analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Ester Product | Alcohol | Catalyst | Reaction Time (h) | Temperature | Typical Yield (%) |
| Methyl 5-cyano-1H-indazole-3-carboxylate | Methanol | Methanesulfonic acid | 5 - 8 | Reflux | ~60 |
| Ethyl 5-cyano-1H-indazole-3-carboxylate | Ethanol | Sulfuric acid | 8 - 12 | Reflux | 50 - 70 |
Note: The provided yield for the methyl ester is based on the reported synthesis of the unsubstituted analogue and serves as an estimate. The yield for the ethyl ester is a projected range based on typical Fischer esterification outcomes.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the esters.
Application Notes and Protocols: Synthesis and Evaluation of PAK1 Inhibitors Derived from 5-Cyano-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that is a key regulator of cell motility, survival, and proliferation. Aberrant PAK1 signaling is implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.[1][2] The 1H-indazole-3-carboxamide scaffold has been identified as a promising pharmacophore for the development of potent and selective PAK1 inhibitors.[1][2][3] This document provides detailed protocols for the synthesis of PAK1 inhibitors using 5-Cyano-1H-indazole-3-carboxylic acid as a key starting material, as well as methods for their biological evaluation.
Data Presentation: In Vitro Potency of 1H-Indazole-3-Carboxamide Derivatives
The following table summarizes the in vitro inhibitory activity of a series of 1H-indazole-3-carboxamide derivatives against PAK1. The structure-activity relationship (SAR) studies indicate that substitutions at the N1 position of the indazole ring and on the amide nitrogen are critical for potency and selectivity.[1][2]
| Compound ID | R1 (N1-position) | R2 (Amide) | PAK1 IC50 (nM) |
| 87a | H | 4-chlorophenyl | 5000 |
| 87b | H | 4-chloro-3-(trifluoromethyl)phenyl | 159 |
| 87c | H | 4-chloro-3-(trifluoromethoxy)phenyl | 52 |
| 87d | H | 4-chloro-3-phenoxyphenyl | 16 |
| 30l | H | (R)-1-(4-chlorophenyl)ethyl | 9.8 |
Data extracted from Zhang et al., European Journal of Medicinal Chemistry, 2020.[1][2]
Experimental Protocols
Chemical Synthesis of 1H-Indazole-3-Carboxamide Derivatives
This protocol describes the synthesis of 1H-indazole-3-carboxamide derivatives from this compound via an amide coupling reaction.
Materials:
-
This compound
-
Substituted amine (e.g., (R)-1-(4-chlorophenyl)ethylamine for the synthesis of a compound analogous to 30l)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add HOBt (1.2 eq), EDC·HCl (1.2 eq), and TEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired substituted amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired 1H-indazole-3-carboxamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay determines the in vitro potency of synthesized compounds in inhibiting PAK1 kinase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide (a synthetic peptide substrate for PAK1)
-
Synthesized inhibitor compounds
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of recombinant PAK1 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture (containing PAKtide and ATP at concentrations near their respective Km values).
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of the synthesized inhibitors on the migratory capacity of cancer cells, such as the highly metastatic MDA-MB-231 breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Synthesized inhibitor compounds
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Seed MDA-MB-231 cells in a 6-well plate and allow them to reach 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing various concentrations of the inhibitor compound or DMSO (vehicle control).
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for an appropriate time (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migratory potential of cells treated with the inhibitor to the control group.
Cell Invasion Assay (Matrigel Invasion Assay)
This assay is similar to the migration assay but includes a layer of extracellular matrix (Matrigel) to assess the invasive potential of cancer cells.
Materials:
-
All materials for the Cell Migration Assay
-
Matrigel Basement Membrane Matrix
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for 1 hour.
-
Follow steps 2-10 of the Cell Migration Assay protocol, seeding the cells on the Matrigel-coated inserts.
Visualizations
Caption: Synthetic workflow for PAK1 inhibitors.
Caption: Simplified PAK1 signaling pathway and inhibition.
Caption: Experimental workflow for inhibitor evaluation.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for N-alkylation of 5-Cyano-1H-indazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of the indazole scaffold is a critical transformation in medicinal chemistry, as N-alkylated indazoles are prevalent motifs in a wide array of therapeutic agents. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring often leads to challenges in achieving regioselectivity, resulting in mixtures of N1 and N2 alkylated isomers.[1] The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[1][2] This document provides detailed protocols and compiled data for the N-alkylation of 5-Cyano-1H-indazole-3-carboxylic acid and related indazole-3-carboxylic acid derivatives, with a focus on achieving high regioselectivity.
The alkylation of indazole-3-carboxylic acid presents three potential sites for reaction: O-alkylation, N1-alkylation, and N2-alkylation.[3] Strategic selection of reaction parameters is therefore crucial to direct the alkylation to the desired nitrogen atom.
Factors Influencing Regioselectivity
The ratio of N1 to N2 alkylation is governed by a combination of steric, electronic, and reaction-condition-dependent factors:
-
Base and Solvent System: The choice of base and solvent is paramount in controlling the regioselectivity of N-alkylation. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) generally favor N1-alkylation.[1][2][4] This preference is often attributed to the formation of a chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[1] Conversely, conditions employing weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like DMF can lead to mixtures of N1 and N2 isomers.[1]
-
Substituents on the Indazole Ring: The electronic nature and position of substituents on the indazole ring can significantly influence the N1/N2 ratio. Electron-withdrawing groups at the C7 position, for instance, have been shown to confer excellent N2 regioselectivity.[4][5]
-
Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halides, tosylates) can also impact the reaction's outcome.[2][4]
Experimental Protocols
Below are detailed protocols for the N-alkylation of indazole-3-carboxylic acid derivatives, which can be adapted for this compound.
Protocol 1: Selective N1-Alkylation using Sodium Hydride in DMF
This protocol is adapted from a method developed for the selective N1-alkylation of indazole-3-carboxylic acid.[3]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkylating agent (e.g., 1-bromopentane)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add sodium hydride (3.0 equivalents) portion-wise at room temperature.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add the alkylating agent (1.3 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-21 hours, monitoring for completion by TLC or LC-MS. For halogenated or methoxylated indazole-3-carboxylic acids, a longer reaction time of 21 hours may be required.[3]
-
Upon completion, quench the reaction by carefully adding deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the N1-alkylated product.
Protocol 2: Selective N1-Alkylation using Sodium Hydride in THF
This protocol is a general method for the N1-alkylation of 1H-indazole-3-carboxylate intermediates.[1][2][4]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Data Presentation
The following table summarizes reaction conditions for the N1-alkylation of indazole-3-carboxylic acid with various alkyl bromides, which can serve as a guide for the alkylation of the 5-cyano derivative.[3]
| Entry | Alkyl Bromide | Equivalents of Alkyl Bromide | Reaction Time (h) | Yield (%) | N1:N2 Selectivity |
| 1 | 1-Bromopentane | 1.3 | 3 | >99 | >99:1 |
| 2 | 1-Bromo-3-methylbutane | 1.3 | 3 | 96 | >99:1 |
| 3 | 1-Bromohexane | 1.3 | 3 | 98 | >99:1 |
| 4 | 1-Bromo-4-fluorobutane | 1.3 | 3 | 94 | >99:1 |
| 5 | 4-Bromobutyronitrile | 1.3 | 3 | 91 | >99:1 |
| 6 | 4-Bromo-1-butene | 2.5 | 3 | 92 | >99:1 |
Reaction Conditions: Indazole-3-carboxylic acid (1.0 equiv), NaH (3.0 equiv), DMF, room temperature.[3]
Mandatory Visualization
Caption: General workflow for the N1-alkylation of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Cyano-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the large-scale synthesis of 5-Cyano-1H-indazole-3-carboxylic acid, a key intermediate in the preparation of various pharmaceutical compounds, including PARP inhibitors such as Niraparib.[1][2][3][4][5][6] The described synthetic strategy is a multi-step process designed for scalability and robustness, commencing from readily available starting materials. The protocol is divided into three main stages: synthesis of the parent 1H-indazole-3-carboxylic acid, regioselective bromination at the 5-position, and subsequent palladium-catalyzed cyanation. This document includes detailed experimental procedures, data presented in tabular format for clarity, and a visual representation of the overall workflow.
Introduction
This compound is a crucial building block in medicinal chemistry.[5] Its rigid bicyclic structure and versatile functional groups make it an important pharmacophore for interacting with various biological targets. The demand for efficient and scalable synthetic routes to this intermediate has grown, particularly with its use in the synthesis of targeted cancer therapies. This application note outlines a reliable three-step synthesis suitable for multigram to kilogram scale production.
Overall Synthetic Scheme
The synthesis commences with the formation of 1H-indazole-3-carboxylic acid from isatin, followed by bromination to yield 5-bromo-1H-indazole-3-carboxylic acid. The final step involves a palladium-catalyzed cyanation to afford the target molecule, this compound.
Caption: Three-step synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 1H-Indazole-3-carboxylic acid
This procedure is adapted from established methods for preparing the indazole-3-carboxylic acid core.[7]
Materials:
-
Isatin
-
Sodium Hydroxide (NaOH)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
Procedure:
-
To a stirred solution of sodium hydroxide (2.2 equivalents) in water, add isatin (1.0 equivalent) at room temperature.
-
Heat the mixture to 50°C until a clear solution is obtained.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.
-
In a separate vessel, prepare a solution of concentrated hydrochloric acid (4.0 equivalents) in water and cool it to 0-5°C.
-
Slowly add the reaction mixture from step 4 to the cold hydrochloric acid solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum at 60-70°C to yield 1H-indazole-3-carboxylic acid as a solid.
Stage 2: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid
This protocol is based on the electrophilic bromination of the indazole ring.[8]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Glacial Acetic Acid
-
Bromine (Br₂)
Procedure:
-
Suspend 1H-indazole-3-carboxylic acid (1.0 equivalent) in glacial acetic acid.
-
Heat the suspension to 90°C to obtain a clear solution.
-
Slowly add a solution of bromine (2.0 equivalents) in glacial acetic acid to the reaction mixture at 90°C.
-
Maintain the reaction at 90°C for 16 hours, monitoring the progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water with stirring.
-
The precipitated solid is filtered, washed with cold water, and dried under vacuum to afford 5-bromo-1H-indazole-3-carboxylic acid.[8]
Stage 3: Synthesis of this compound
This final step employs a palladium-catalyzed cyanation reaction.[9][10][11]
Materials:
-
5-Bromo-1H-indazole-3-carboxylic acid
-
Zinc Cyanide (Zn(CN)₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a reaction vessel, add 5-bromo-1H-indazole-3-carboxylic acid (1.0 equivalent), zinc cyanide (0.6 equivalents), and Pd(dppf)Cl₂ (0.02 equivalents).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours, or until reaction completion is confirmed by HPLC.
-
Cool the mixture to room temperature and dilute with water.
-
Adjust the pH to 2-3 with aqueous HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | Isatin | 1H-Indazole-3-carboxylic acid | NaOH, NaNO₂, HCl | Water | 0-50 | 4-6 | 85-95 | >98% |
| 2 | 1H-Indazole-3-carboxylic acid | 5-Bromo-1H-indazole-3-carboxylic acid | Br₂ | Acetic Acid | 90 | 16 | 80-90 | >97% |
| 3 | 5-Bromo-1H-indazole-3-carboxylic acid | This compound | Zn(CN)₂, Pd(dppf)Cl₂ | DMF | 120-140 | 12-24 | 70-85 | >99% |
Workflow Visualization
Caption: Detailed workflow for the large-scale synthesis of the target compound.
Safety Considerations
-
Sodium Nitrite: Handle with care as it is an oxidizing agent.
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Zinc Cyanide: Highly toxic. Avoid inhalation of dust and contact with skin. Use in a fume hood and have a cyanide antidote kit available. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide gas. All waste should be quenched with bleach before disposal.
-
Palladium Catalyst: Handle in a fume hood.
-
Solvents: DMF is a reproductive toxin. Use appropriate engineering controls and PPE.
This protocol provides a comprehensive guide for the large-scale synthesis of this compound. As with any chemical process, appropriate safety precautions and process optimization may be required when scaling up.
References
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 3. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 4. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 5. This compound [myskinrecipes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 8. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Protecting Group Strategies for 5-Cyano-1H-indazole-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 5-Cyano-1H-indazole-3-carboxylic acid. This versatile building block is a key intermediate in the development of kinase inhibitors and other therapeutic agents.[1] The presence of three reactive functionalities—the indazole N-H, the carboxylic acid, and the cyano group—necessitates a well-defined protection strategy to achieve regioselective modifications.
Overview of Protecting Group Strategies
The selection of an appropriate protecting group strategy is contingent on the desired reaction sequence and the stability of the protecting groups to the planned reaction conditions. For this compound, the primary considerations are the protection of the indazole nitrogen (N1 or N2) and the carboxylic acid. An orthogonal protecting group strategy, which allows for the selective removal of one group in the presence of another, is often essential for complex synthetic routes.[2][3][4]
Key considerations for protecting group selection:
-
Stability: The protecting group must be stable to the conditions of subsequent reactions.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.
-
Regioselectivity: For the indazole moiety, controlling the position of protection (N1 vs. N2) is crucial and can be influenced by the reaction conditions.[5]
-
Orthogonality: The ability to deprotect one functional group without affecting the other is paramount for sequential modifications.[2][3]
The following sections detail protecting group strategies for the indazole nitrogen and the carboxylic acid, including detailed experimental protocols and comparative data.
Protection of the Indazole Nitrogen
The two nitrogen atoms of the indazole ring are non-equivalent, and their protection can lead to a mixture of N1 and N2 isomers.[6][7] The regioselectivity of N-protection is often influenced by the reaction conditions. Strongly basic conditions typically favor N1-alkylation, while milder, acidic conditions may favor N2-protection.[5]
Recommended Protecting Groups for the Indazole Nitrogen
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Advantages & Disadvantages |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, THF | TBAF, THF or aq. HCl, EtOH | Advantages: High stability to a wide range of conditions, can direct lithiation to C3.[6][7][8] Disadvantages: Can be challenging to remove in some contexts. |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, CH₂Cl₂ | TFA, CH₂Cl₂ or HCl in Dioxane | Advantages: Widely used, easily removed with acid. Disadvantages: Base-labile, especially at elevated temperatures.[5] |
| Paramethoxybenzyl | PMB | PMB-Cl, K₂CO₃, DMF | TFA, CH₂Cl₂ or DDQ, CH₂Cl₂/H₂O | Advantages: Stable to a range of conditions, can be removed oxidatively or with strong acid. Disadvantages: May require harsh deprotection conditions. |
| Tetrahydropyran | THP | DHP, p-TSA, CH₂Cl₂ | aq. HCl, THF or p-TSA, MeOH | Advantages: Easily introduced and removed under mild acidic conditions.[9] Disadvantages: Creates a new stereocenter, acid-labile. |
Experimental Protocols for Indazole N-Protection
Protocol 2.2.1: SEM Protection of this compound
This protocol is adapted from general procedures for indazole protection.[9]
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Addition of SEM-Cl: Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Protocol 2.2.2: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Protection of the Carboxylic Acid
The carboxylic acid moiety is typically protected as an ester. The choice of ester is critical for compatibility with subsequent reaction steps.[10]
Recommended Protecting Groups for the Carboxylic Acid
| Protecting Group | Formation | Deprotection Conditions | Advantages & Disadvantages |
| Methyl Ester | MeOH, SOCl₂ or H₂SO₄ (cat.) | LiOH, THF/H₂O or NaOH, MeOH/H₂O | Advantages: Simple to introduce. Disadvantages: Basic hydrolysis may not be compatible with other functional groups.[11] |
| tert-Butyl Ester | tert-Butyl bromide, K₂CO₃, DMF | TFA, CH₂Cl₂ or HCl in Dioxane | Advantages: Stable to base, removed under acidic conditions.[11] |
| Benzyl Ester | Benzyl bromide, K₂CO₃, DMF | H₂, Pd/C, EtOAc or MeOH | Advantages: Stable to acidic and basic conditions, removed by hydrogenolysis under neutral conditions.[11] |
| Silyl Ester | e.g., TBDMS-Cl, Imidazole, DMF | TBAF, THF | Advantages: Mild formation and removal. Disadvantages: Can be labile to a range of conditions.[11] |
Experimental Protocols for Carboxylic Acid Protection
Protocol 3.2.1: Formation of the Methyl Ester
-
Dissolution: Suspend this compound (1.0 equiv) in methanol.
-
Addition of Thionyl Chloride: Cool the suspension to 0 °C and add thionyl chloride (SOCl₂, 1.5 equiv) dropwise.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add saturated aqueous sodium bicarbonate to neutralize the excess acid.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.
Protocol 3.2.2: Formation of the tert-Butyl Ester
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Addition of Base and Alkylating Agent: Add potassium carbonate (K₂CO₃, 2.0 equiv) and tert-butyl bromide (1.5 equiv).
-
Reaction: Heat the mixture to 50 °C and stir for 12-16 hours.
-
Work-up: Cool the reaction to room temperature and pour into water.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Orthogonal Protecting Group Strategy
For sequential modification of the indazole nitrogen and the carboxylic acid, an orthogonal protecting group strategy is essential. A common and effective combination is the protection of the indazole nitrogen as a SEM ether and the carboxylic acid as a benzyl ester.
Caption: Orthogonal protection and deprotection workflow.
This strategy allows for modification at other positions of the molecule, followed by selective deprotection of the carboxylic acid via hydrogenolysis, leaving the SEM group intact. Subsequent removal of the SEM group can be achieved with fluoride ions or acid.
Deprotection Protocols
Protocol 5.1: Deprotection of SEM Group
-
Dissolution: Dissolve the SEM-protected indazole (1.0 equiv) in THF.
-
Addition of TBAF: Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Protocol 5.2: Deprotection of Benzyl Ester by Hydrogenolysis
-
Dissolution: Dissolve the benzyl ester (1.0 equiv) in ethyl acetate or methanol.
-
Addition of Catalyst: Add palladium on carbon (Pd/C, 10 wt. %, 0.1 equiv).
-
Reaction: Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon) for 4-16 hours.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The product is often pure enough for the next step, but can be purified by chromatography or recrystallization if necessary.
Summary and Recommendations
The successful functionalization of this compound is highly dependent on a judicious choice of protecting groups.
Caption: Decision tree for protecting group selection.
For maximum flexibility, an orthogonal strategy employing an acid/fluoride-labile group for the indazole nitrogen (e.g., SEM) and a hydrogenolysis-labile group for the carboxylic acid (e.g., benzyl) is highly recommended. The protocols provided herein serve as a starting point for the development of robust synthetic routes utilizing this compound. Researchers should optimize reaction conditions for their specific substrates and downstream applications.
References
- 1. This compound [myskinrecipes.com]
- 2. jocpr.com [jocpr.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: A Proposed One-Pot Synthesis of 5-Cyano-1H-indazole-3-carboxamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-indazole-3-carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibitors for cancer therapy. The 5-cyano substituent is a key functional group that can act as a hydrogen bond acceptor or be further elaborated, making the synthesis of 5-Cyano-1H-indazole-3-carboxamides a significant area of interest in drug discovery. Traditional synthetic routes to these compounds often involve multi-step procedures, which can be time-consuming and lead to lower overall yields. This application note details a proposed one-pot synthesis of 5-Cyano-1H-indazole-3-carboxamides, designed to improve efficiency by minimizing intermediate purification steps.
Principle of the Method
This proposed one-pot protocol is based on a hypothetical tandem reaction sequence commencing with a suitably substituted starting material. The logical progression of the synthesis within a single reaction vessel involves the formation of the indazole ring system, followed by the in situ generation of the carboxylic acid at the 3-position, and culminating in the amidation to yield the final product. This approach aims to streamline the synthesis, reduce solvent waste, and potentially increase the overall yield.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Proposed One-Pot Synthesis of N-Aryl/Alkyl-5-Cyano-1H-indazole-3-carboxamides
This protocol describes a hypothetical one-pot synthesis starting from 2-amino-5-cyanobenzonitrile.
Step 1: In situ Formation of 5-Cyano-1H-indazole-3-carbonitrile
-
To a solution of 2-amino-5-cyanobenzonitrile (1.0 eq.) in a suitable solvent (e.g., a mixture of acetic acid and water) in a round-bottom flask, add sodium nitrite (1.1 eq.) portion-wise at 0-5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure the formation of the diazonium salt.
-
Slowly add a solution of sodium sulfite (2.0 eq.) in water, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material and formation of the indazole intermediate.
Step 2: In situ Hydrolysis to 5-Cyano-1H-indazole-3-carboxylic acid
-
To the reaction mixture containing the in situ generated 5-Cyano-1H-indazole-3-carbonitrile, add a solution of sodium hydroxide (e.g., 6 M aqueous solution) until the pH is strongly basic (pH > 12).
-
Heat the reaction mixture to reflux (e.g., 100-110 °C) and monitor the hydrolysis of the nitrile to the carboxylic acid by TLC. This step may take several hours.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., 6 M HCl) to a pH of approximately 2-3 to precipitate the this compound.
Step 3: In situ Amide Coupling
-
To the suspension of this compound, add a suitable organic solvent in which the subsequent reactants are soluble (e.g., N,N-dimethylformamide, DMF).
-
Add a peptide coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq.), and a tertiary amine base, such as diisopropylethylamine (DIPEA) (3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, or until TLC analysis indicates the complete formation of the desired 5-Cyano-1H-indazole-3-carboxamide.
Work-up and Purification
-
Upon completion of the reaction, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Cyano-1H-indazole-3-carboxamide.
Data Presentation
The following tables present illustrative data for a series of synthesized 5-Cyano-1H-indazole-3-carboxamides based on the proposed one-pot protocol. Note: This data is hypothetical and for representative purposes only. Actual results may vary.
Table 1: Reaction Parameters for the One-Pot Synthesis of 5-Cyano-1H-indazole-3-carboxamides
| Entry | Amine (R-NH₂) | Solvent for Amide Coupling | Reaction Time (h) |
| 1 | Aniline | DMF | 6 |
| 2 | Benzylamine | DMF | 5 |
| 3 | Cyclohexylamine | DMF | 8 |
| 4 | Morpholine | DMF | 6 |
Table 2: Characterization Data for Synthesized 5-Cyano-1H-indazole-3-carboxamides
| Entry | Product | Yield (%)* | Appearance | M.P. (°C) |
| 1 | 5-Cyano-N-phenyl-1H-indazole-3-carboxamide | 65 | Off-white solid | 210-212 |
| 2 | N-Benzyl-5-cyano-1H-indazole-3-carboxamide | 72 | White solid | 198-200 |
| 3 | 5-Cyano-N-cyclohexyl-1H-indazole-3-carboxamide | 68 | Pale yellow solid | 225-227 |
| 4 | (5-Cyano-1H-indazol-3-yl)(morpholino)methanone | 75 | White solid | 230-232 |
*Hypothetical overall yield for the one-pot synthesis.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the proposed one-pot synthesis of 5-Cyano-1H-indazole-3-carboxamides.
Caption: Workflow for the proposed one-pot synthesis.
This application note provides a detailed, albeit hypothetical, protocol for the one-pot synthesis of 5-Cyano-1H-indazole-3-carboxamides. This proposed method offers a potentially more efficient alternative to traditional multi-step syntheses. Researchers in the field of medicinal chemistry and drug development are encouraged to use this protocol as a starting point for the development and optimization of a robust and high-yielding one-pot synthesis of this important class of molecules. Further optimization of reaction conditions, reagents, and solvents may be necessary to achieve the desired outcomes for specific substrates.
Application Notes and Protocols for the Derivatization of the Cyano Group on the Indazole Ring
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with various biological targets, including protein kinases and DNA repair enzymes.[3] The cyano group, when appended to the indazole ring system, serves as a highly valuable and versatile functional handle. It can be readily transformed into a variety of other functional groups, such as amides, carboxylic acids, and tetrazoles, which can act as bioisosteres, modulate physicochemical properties, and introduce new vectors for interaction with target proteins.
This document provides detailed application notes and experimental protocols for the derivatization of the cyano group on the indazole ring, with a focus on transformations relevant to drug discovery and development. The protocols outlined herein are designed to be robust and reproducible, enabling researchers to efficiently generate diverse libraries of indazole derivatives for biological screening.
Key Derivatization Strategies
The primary derivatizations of the cyano-indazole core discussed in these notes are:
-
Conversion to Carboxamide: The amide functionality is a cornerstone of many pharmaceuticals due to its ability to form key hydrogen bond interactions with protein backbones. The conversion of a cyano group to a primary carboxamide is a fundamental transformation in medicinal chemistry.
-
Conversion to Carboxylic Acid: The carboxylic acid group can introduce a key acidic center for ionic interactions with basic residues in a protein's active site. It also serves as a versatile intermediate for further derivatization, such as esterification or amide coupling.
-
Conversion to Tetrazole: The tetrazole ring is a well-established bioisostere of the carboxylic acid group.[4] It offers similar acidic properties (pKa of a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid) but with improved metabolic stability and pharmacokinetic profiles in many cases.
Experimental Workflow
The overall workflow for the derivatization of a cyano-indazole starting material is depicted below. This provides a strategic map for the synthesis of various functionalized indazole derivatives.
Caption: General workflow for the derivatization of 3-cyano-1H-indazole.
Quantitative Data Summary
The following table summarizes typical reaction yields for the key transformations of the cyano group on the indazole ring. These values are representative and may vary depending on the specific substrate and reaction conditions.
| Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Amide Synthesis | 1H-Indazole-3-carboxylic Acid | N-Benzyl-1H-indazole-3-carboxamide | Benzylamine, HOBT, EDC.HCl, TEA, DMF, rt, 4-6 h | 85 | [5] |
| Carboxylic Acid Synthesis | SEM-protected Indazole | 1H-Indazole-3-carboxylic acid | 1. n-BuLi, THF, -70 °C; 2. CO2; 3. TBAF, DMF/THF, 80 °C | 98 | [5] |
| Tetrazole Synthesis (on indole) | 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirine | 3-(1H-tetrazol-5-yl)-indole | 1. o-(trimethylsilyl)aryl triflate, KF; 2. H2, Pd/C | Good | [4] |
| PARP Inhibitor Synthesis | 2-phenyl-2H-indazole-7-carboxamide intermediate | MK-4827 | Multistep synthesis | - | [6] |
Biological Context: PARP Inhibition
Indazole-carboxamides are a key structural motif in a class of potent anti-cancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted into DSBs. The inability to repair these DSBs through the defective HR pathway results in genomic instability and cell death, a concept known as "synthetic lethality".[8][9]
The drug Niraparib, an indazole-7-carboxamide derivative, is a potent PARP inhibitor used in the treatment of ovarian and breast cancers.[10][11][12] The indazole-carboxamide core plays a critical role in binding to the active site of the PARP enzyme.
Caption: PARP inhibition by indazole-carboxamides leading to synthetic lethality.
Experimental Protocols
The following are detailed protocols for the derivatization of the cyano group on the indazole ring.
Protocol 1: Synthesis of 1H-Indazole-3-carboxylic Acid from a SEM-Protected Indazole-3-carbonitrile Precursor
This protocol describes a two-step procedure involving the conversion of a protected indazole to the carboxylic acid. This is often a high-yielding route.
Materials:
-
SEM-protected 1H-indazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) in THF
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carboxylation:
-
Dissolve SEM-protected 1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding crushed dry ice in excess.
-
Allow the reaction to slowly warm to room temperature.
-
Add water and acidify with 1M HCl to pH ~3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the SEM-protected 1H-indazole-3-carboxylic acid.
-
-
Deprotection:
-
Dissolve the SEM-protected 1H-indazole-3-carboxylic acid (1.0 eq) in a mixture of DMF and THF.
-
Add TBAF (1.0 M solution in THF, 1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Add water and adjust the pH to ~3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 1H-indazole-3-carboxylic acid.[5]
-
Protocol 2: Synthesis of N-Substituted 1H-Indazole-3-carboxamides from 1H-Indazole-3-carboxylic Acid
This protocol details the amide coupling of 1H-indazole-3-carboxylic acid with a primary or secondary amine.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Amine (primary or secondary)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by TEA or DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc or DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 1H-indazole-3-carboxamide.[5]
Protocol 3: Synthesis of 3-(1H-Tetrazol-5-yl)-1H-indazole from 1H-Indazole-3-carbonitrile
This protocol is a general procedure for the [3+2] cycloaddition of an azide to a nitrile to form a tetrazole, adapted for the indazole scaffold.
Materials:
-
1H-Indazole-3-carbonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 1H-indazole-3-carbonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5-2.0 eq) and ammonium chloride (1.5-2.0 eq) or a catalytic amount of zinc bromide.
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to pH ~2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold EtOAc.
-
Dry the solid under vacuum to afford 3-(1H-tetrazol-5-yl)-1H-indazole.
Safety Note: Azide reagents are toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
Conclusion
The derivatization of the cyano group on the indazole ring provides a powerful avenue for the synthesis of diverse and biologically active molecules. The protocols detailed in these application notes offer reliable methods for the conversion of cyano-indazoles into carboxamides, carboxylic acids, and tetrazoles. The biological significance of these derivatives, particularly as PARP inhibitors, underscores the importance of these transformations in modern drug discovery. By leveraging these synthetic strategies, researchers can efficiently explore the chemical space around the indazole scaffold to develop novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 10. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 11. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 12. Niraparib synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyano-1H-indazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Cyano-1H-indazole-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and effective two-step synthetic pathway starts from 5-cyanoindole. The first step involves the nitrosation of 5-cyanoindole to form the intermediate, 5-Cyano-1H-indazole-3-carbaldehyde. This is followed by the oxidation of the aldehyde to the final carboxylic acid product.
Q2: What is a critical side reaction to consider during the synthesis of the indazole ring from 5-cyanoindole?
A significant side reaction is the formation of dimeric byproducts, which often present as deep red compounds. This can be minimized by maintaining a low concentration of the nucleophilic 5-cyanoindole during the reaction. A slow addition of the indole to the nitrosating mixture is a key strategy to suppress dimer formation.[1][2]
Q3: My final product shows impurities. What are the likely culprits?
Common impurities can include unreacted starting materials (5-cyanoindole or 5-Cyano-1H-indazole-3-carbaldehyde), dimeric byproducts from the first step, or side products from the oxidation step. Depending on the workup conditions, hydrolysis of the nitrile group to a carboxamide or even a dicarboxylic acid is a possibility, though less common under controlled conditions.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended. The expected molecular weight for this compound is 187.16 g/mol .[3] Comparison of the obtained data with literature values or a reference standard is advised for confirmation.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes. When working with sodium nitrite and acids, be aware of the potential formation of nitrous acid and nitrogen oxides, which are toxic. This step should be performed in a well-ventilated fume hood. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed throughout the synthesis.
Experimental Protocols
Step 1: Synthesis of 5-Cyano-1H-indazole-3-carbaldehyde from 5-Cyanoindole
This protocol is adapted from an optimized procedure for the nitrosation of indoles.[1]
Materials:
-
5-Cyanoindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, prepare a solution of sodium nitrite (8.0 equiv.) in a mixture of deionized water and DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2N hydrochloric acid (7.0 equiv.) to the solution, maintaining the temperature at 0 °C.
-
In a separate flask, dissolve 5-cyanoindole (1.0 equiv.) in DMF.
-
Using a syringe pump, add the 5-cyanoindole solution dropwise to the nitrosating mixture over a period of 2 hours at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature, followed by heating at 50 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Cyano-1H-indazole-3-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Oxidation of 5-Cyano-1H-indazole-3-carbaldehyde to this compound (Pinnick Oxidation)
This is a mild and effective method for oxidizing aldehydes to carboxylic acids, adapted from a protocol for a similar substrate.[4]
Materials:
-
5-Cyano-1H-indazole-3-carbaldehyde
-
Sodium Chlorite (NaClO₂)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Sulfite (Na₂SO₃) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Hydrochloric Acid (1N)
Procedure:
-
Dissolve the crude 5-Cyano-1H-indazole-3-carbaldehyde in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (4.0 equiv.) and 2-methyl-2-butene (5.0 equiv.) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (5.0 equiv.) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate to remove organic impurities.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for 5-Cyano-1H-indazole-3-carbaldehyde Synthesis
| Entry | Reagent Equivalents (NaNO₂ : HCl) | Addition Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 8 : 2.7 | 0 | 2 | ~57 |
| 2 | 8 : 2.7 | Room Temperature | 2 | ~66 |
| 3 | 8 : 7 | Room Temperature | 2 | Suboptimal |
| 4 | 8 : 2.7 | 50 | 2 | Lower |
Data adapted from a study on electron-deficient indoles, providing a strong indication of expected trends for 5-cyanoindole.[1][2]
Table 2: Comparison of Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Pinnick Oxidation (NaClO₂) | Mildly acidic (e.g., NaH₂PO₄ buffer), often with a scavenger (e.g., 2-methyl-2-butene) | High functional group tolerance, effective for electron-deficient and α,β-unsaturated aldehydes, mild conditions.[5][6] | Requires a scavenger for the HOCl byproduct to prevent side reactions.[5][7] |
| Oxone® | DMF or aqueous acetone, room temperature | Simple protocol, non-toxic, inexpensive.[8][9] | Can lead to Baeyer-Villiger oxidation in electron-rich aromatic systems.[8] |
| Potassium Permanganate (KMnO₄) | Acidic or basic conditions | Strong oxidant, inexpensive.[10][11] | Can be harsh and lead to over-oxidation or cleavage of other functional groups.[12] |
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 5-Cyano-1H-indazole-3-carbaldehyde
| Symptom | Possible Cause | Suggested Solution |
| Starting material (5-cyanoindole) remains after the reaction. | Incomplete reaction due to low reactivity of the electron-deficient indole. | Increase the reaction temperature to 50 °C after the initial addition at room temperature.[1] |
| A significant amount of a deep red precipitate is observed. | Formation of dimeric byproducts. | Ensure a slow and controlled addition of the 5-cyanoindole solution to the nitrosating mixture using a syringe pump to maintain a low concentration of the indole.[1][2] |
| The reaction does not proceed as expected. | Degradation of the nitrosating agent. | Prepare the nitrosating mixture (NaNO₂ and HCl) fresh before use and maintain the temperature at 0 °C during its preparation and the initial phase of the indole addition. |
Issue 2: Low Yield or Impurities in the Oxidation Step (Pinnick Oxidation)
| Symptom | Possible Cause | Suggested Solution |
| Starting material (aldehyde) remains. | Insufficient oxidant or incomplete reaction. | Ensure the correct stoichiometry of sodium chlorite. If the reaction stalls, a slight excess of the oxidant can be added. Monitor closely by TLC. |
| Formation of chlorinated byproducts. | Reaction of the product with the hypochlorous acid (HOCl) byproduct. | Ensure a sufficient excess of the scavenger (2-methyl-2-butene) is used to quench the HOCl as it is formed.[6][7] |
| The final product is difficult to purify. | Presence of unreacted starting materials and side products. | Optimize the workup procedure. Ensure complete quenching with sodium sulfite. Careful acidification is crucial for clean precipitation of the product. Recrystallization from a suitable solvent system can improve purity. |
| Hydrolysis of the nitrile group. | Harsh acidic or basic conditions during workup. | Maintain mild pH conditions during the workup. Avoid prolonged exposure to strong acids or bases. |
Visualizations
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. psiberg.com [psiberg.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tsijournals.com [tsijournals.com]
- 12. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 5-Cyano-1H-indazole-3-carboxylic acid Amide Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amide coupling of 5-Cyano-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for this compound?
A1: For the amide coupling of this compound, uronium/aminium and phosphonium salt coupling reagents are generally the most effective for achieving high yields and purity.[1]
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HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended, especially for challenging or sterically hindered couplings due to the formation of a highly reactive OAt-ester.[1][2]
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HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are also very effective and widely used alternatives.[1][2]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a powerful phosphonium-based reagent and a safer alternative to BOP.[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure , is a common and cost-effective choice.[1] However, be aware that HOBt has been reclassified and may have shipping and storage restrictions.[1]
Q2: How do I select the appropriate solvent for my coupling reaction?
A2: The choice of solvent depends on the solubility of your starting materials (the carboxylic acid, amine, and reagents) and the ease of its removal during the workup phase.[1]
-
DMF (N,N-Dimethylformamide) is the most commonly used solvent for these reactions due to its excellent solvating properties.[1]
-
DCM (Dichloromethane) is a viable option if your starting materials and product are sufficiently soluble. It is often easier to remove than DMF.[1]
-
Acetonitrile (CH₃CN) can also provide excellent results and is a good alternative to DMF or DCM.[1]
Q3: Which base should I use and in what amount?
A3: A non-nucleophilic tertiary amine base is necessary to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid.[1]
-
DIPEA (N,N-Diisopropylethylamine) is the most frequently recommended base for these coupling reactions.[1]
-
Triethylamine (TEA) is another suitable option.[1]
-
Typically, 2.0-3.0 equivalents of the base are used.
Q4: My reaction is slow or incomplete. What can I do?
A4: If your reaction is not proceeding as expected, consider the following troubleshooting steps:
-
Increase Reagent Equivalents: Ensure you are using a slight excess (1.1-1.2 equivalents) of both the coupling reagent and the amine relative to the carboxylic acid.[1]
-
Verify Reagent Quality: Use fresh, anhydrous solvents and ensure your reagents, particularly the base, have not degraded.[1]
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Increase Temperature: While most couplings work well at room temperature, gently heating the reaction to 40-50 °C can sometimes drive a sluggish reaction to completion. Monitor for any potential degradation of your materials.[1]
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Pre-activation: Allow the carboxylic acid to react with the coupling reagent for a few minutes before adding the amine. This "pre-activation" step can improve yields.[1]
Q5: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A5: Several side reactions can occur during the amide coupling of indazole-3-carboxylic acids:
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N-Acylurea Formation: This is common when using carbodiimide coupling agents like EDC. The addition of a nucleophilic catalyst such as HOBt or OxymaPure® can mitigate this by forming a more stable active ester.[3]
-
Guanidinylation of the Amine: This can occur when using uronium/aminium reagents like HATU or HBTU, where the reagent reacts directly with the amine starting material.[4] Ensuring the carboxylic acid is pre-activated before adding the amine can minimize this. Switching to a phosphonium reagent like PyBOP can also prevent this side reaction.[1]
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N-Alkylation of the Indazole Ring: The indazole ring itself can be alkylated, leading to a mixture of N-1 and N-2 alkylated regioisomers. The choice of base and solvent is critical in controlling this regioselectivity.[3]
-
Decarboxylation: The starting carboxylic acid may decarboxylate under harsh reaction conditions.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the amide coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective coupling reagent | Switch to a more powerful coupling reagent like HATU or PyBOP.[1] |
| Poor quality of reagents or solvent | Use fresh, anhydrous solvents and high-purity reagents.[1] | |
| Suboptimal reaction temperature | Gently heat the reaction to 40-50 °C, monitoring for degradation.[1] | |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 eq) of the amine and coupling reagent.[1] | |
| Multiple Spots on TLC (Byproducts) | N-acylurea formation (with EDC) | Add HOBt or Oxyma Pure to the reaction mixture.[3] |
| Guanidinylation of the amine (with HATU/HBTU) | Pre-activate the carboxylic acid before adding the amine, or switch to PyBOP.[1] | |
| N-alkylation of the indazole ring | Carefully select the base and solvent system to control regioselectivity.[3] | |
| Difficulty in Product Purification | Byproducts from coupling reagent | Choose a workup procedure designed to remove specific byproducts (e.g., water-soluble byproducts from EDC can be removed with an aqueous wash).[5] |
| Unreacted starting materials | Optimize reaction conditions to drive the reaction to completion. Purify via column chromatography or recrystallization.[6] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, including coupling to less reactive amines.[1]
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To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
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Add anhydrous DMF to make a ~0.1 M solution and stir until dissolved.
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Add the desired amine (1.0-1.2 eq) to the solution.
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Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.
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Add HATU (1.0-1.1 eq) in one portion.
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Stir the reaction mixture at room temperature for 2-6 hours.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent such as Ethyl Acetate.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Standard Coupling using EDC/HOBt
This is a common and cost-effective alternative for more reactive amines.[1][3]
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To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the components in anhydrous DMF.
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Common Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Solvent | Typical Time | Key Features |
| HATU | None | DIPEA/TEA | DMF/DCM | 2-6 hours | High efficiency, good for hindered substrates.[1] |
| HBTU/TBTU | None | DIPEA/TEA | DMF/DCM | 2-6 hours | Very effective and widely used.[1] |
| PyBOP | None | DIPEA/TEA | DMF/DCM | 2-6 hours | Phosphonium-based, avoids guanidinylation.[1] |
| EDC | HOBt/Oxyma Pure | DIPEA/TEA | DMF/DCM | 12-24 hours | Cost-effective, water-soluble byproducts.[1][3] |
Visualizations
References
Technical Support Center: Purification of 5-Cyano-1H-indazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Cyano-1H-indazole-3-carboxylic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for this compound?
A1: The critical first step is to select a suitable solvent. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] For this compound, which possesses a polar carboxylic acid group, a cyano group, and a rigid aromatic indazole core, polar solvents are a logical starting point.[3] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the best candidate.
Q2: My compound is colored. Will recrystallization remove the color?
A2: Recrystallization can often remove colored impurities.[4] If the colored impurities are highly soluble in the chosen solvent, they will remain in the mother liquor upon cooling. For persistent color, adding a small amount of activated charcoal to the hot solution before filtration can be effective, as charcoal adsorbs many colored organic impurities.[5] However, be aware that charcoal can also adsorb your product, potentially reducing the yield.
Q3: The melting point of my recrystallized product is lower or has a broader range than the crude material. What does this indicate?
A3: A successful purification should result in a higher melting point and a narrower melting point range compared to the crude material.[1] If the opposite occurs, it may suggest that the compound has degraded, the "purified" material is actually less pure, or it has "oiled out" and trapped solvent and impurities. It is also possible that a different polymorph of the compound has crystallized.[6]
Q4: Can I reuse the filtrate (mother liquor) to recover more product?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by boiling off some of the solvent to increase the concentration of the solute and then allowing the solution to cool again.[5] However, be aware that this second crop may be less pure than the first.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the hot solvent.
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Possible Cause: The solvent is not appropriate for the compound, or not enough solvent has been added.
-
Solution:
-
Ensure the solution is at or near the solvent's boiling point.[4]
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Add small, incremental amounts of additional hot solvent until the solid dissolves.
-
If a very large volume of solvent is required, it is not a suitable recrystallization solvent. A new solvent or a mixed-solvent system should be considered.[4]
-
Issue 2: No crystals form upon cooling.
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Possible Cause 1: Too much solvent was used, and the solution is not supersaturated upon cooling.[1][4][5]
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Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[5] Dipping a glass rod into the solution and allowing the solvent to evaporate on the rod can indicate if a significant amount of compound is dissolved.[5]
-
Possible Cause 2: The solution is cooling too slowly, or crystallization requires initiation.
-
Solution:
-
Try scratching the inside of the flask with a glass stirring rod just below the solvent surface. This can create nucleation sites for crystal growth.
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Add a "seed crystal" of the pure compound to the cooled solution to induce crystallization.
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Cool the solution in an ice-water bath to further decrease the solubility of the compound.[1]
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated at a temperature above the compound's melting point, often because the solution cooled too rapidly or contains significant impurities.[5]
-
Solution:
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Reheat the solution until the oil redissolves completely.
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Add a small amount of additional solvent to decrease the saturation point.[5]
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Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.[5]
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Consider using a different solvent in which the compound is less soluble.
-
Issue 4: The final yield is very low.
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Possible Cause 1: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor even at low temperatures.[4][5]
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Solution: Before starting, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[4] You can attempt to recover a second crop of crystals from the mother liquor.
-
Possible Cause 2: The product was filtered before crystallization was complete.
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Solution: Allow sufficient time for crystallization. This process can be slow, and impatience can lead to low recovery.[1] Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.
-
Possible Cause 3: The crystals were washed with a solvent that was not ice-cold, redissolving some of the product.[4]
-
Solution: Always use a minimum amount of ice-cold recrystallization solvent to wash the filtered crystals.[4]
Data Presentation
| Solvent | Class | Boiling Point (°C) | Rationale & Potential Issues |
| Ethanol | Polar Protic | 78 | Good for polar compounds with H-bond donors/acceptors. Often a good starting point.[7] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | A versatile solvent that dissolves many organic compounds when hot.[7][8] |
| Acetone | Polar Aprotic | 56 | Its high volatility makes it easy to remove, but its low boiling point may limit the solubility difference. |
| Toluene | Nonpolar Aromatic | 111 | Has been used successfully for recrystallizing a related indazole derivative to remove color.[8] |
| Water | Polar Protic | 100 | The carboxylic acid group may impart some hot water solubility, but it is generally a poor solvent for organic molecules unless they are highly polar.[7] |
| DMF / Water | Mixed Solvent | >100 | Used to crystallize the parent indazole-3-carboxylic acid.[6] The ratio is critical. |
| Acetic Acid | Polar Protic | 118 | Used to crystallize the parent indazole-3-carboxylic acid.[6] Difficult to remove completely. |
| n-Hexane / Ethyl Acetate | Mixed Solvent | Variable | A common mixed-solvent system. The compound is dissolved in a minimum of hot EtOAc, and hexane (the "anti-solvent") is added until the solution becomes cloudy.[7] |
Experimental Protocols
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, add ~20-30 mg of crude this compound. Add the chosen solvent dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable. If it is insoluble, heat the test tube. If the solid dissolves when hot but reappears upon cooling, the solvent is a good candidate.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation). Add a minimal amount of the selected solvent. Heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling. Continue to add small portions of hot solvent until the solid just dissolves. Do not add an excess of solvent, as this will reduce the yield.[1][4]
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, a hot filtration is necessary. Pre-heat a filter funnel and a clean receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it as quickly as possible to prevent crystallization in the funnel.[1]
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1][5] Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]
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Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during recrystallization.
Caption: A troubleshooting workflow for common recrystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
avoiding decarboxylation of indazole-3-carboxylic acids during reaction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with indazole-3-carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with these compounds, with a particular focus on avoiding unwanted decarboxylation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem with indazole-3-carboxylic acids?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For indazole-3-carboxylic acids, this results in the formation of the corresponding indazole, an undesired byproduct that lacks the C3-substituent necessary for many applications in drug discovery and materials science.[1] This side reaction can significantly lower the yield of your desired product and complicate purification.
Q2: Under what conditions does decarboxylation of indazole-3-carboxylic acid typically occur?
Decarboxylation of indazole-3-carboxylic acids is primarily induced by heat.[2] The melting point of 1H-indazole-3-carboxylic acid is in the range of 266-270 °C, at which point it decomposes, indicating thermal instability. Studies have shown that heating 1-arylindazole-3-carboxylic acids in a high-boiling solvent like quinoline (boiling point ~237 °C) leads to decarboxylation.[2] Therefore, it is crucial to avoid high reaction temperatures when working with this compound. While specific pH-induced decarboxylation at lower temperatures is not extensively documented in the literature for this specific molecule, it is a known phenomenon for other carboxylic acids and should be considered, especially under strongly acidic or basic conditions coupled with heat.
Q3: How can I prevent decarboxylation during an amide coupling reaction with indazole-3-carboxylic acid?
Amide bond formation is a common reaction where decarboxylation can be a significant side reaction if not controlled. The key is to use mild reaction conditions and efficient coupling reagents that facilitate the reaction at or below room temperature.
Recommended Strategies:
-
Choice of Coupling Reagent: Utilize modern coupling reagents that are effective at room temperature. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts like PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are highly recommended. Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also effective, especially when used with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure.[3]
-
Temperature Control: Maintain the reaction temperature at room temperature (typically 20-25 °C). If the reaction is sluggish, a gentle increase to 40-50 °C can be considered, but it should be carefully monitored for the formation of the decarboxylated byproduct.[3]
-
Order of Addition: A recommended order of addition is to first dissolve the indazole-3-carboxylic acid in an appropriate solvent (e.g., DMF), add the base (e.g., DIPEA), followed by the coupling reagent for pre-activation, and finally, add the amine.[3]
Below is a table summarizing common amide coupling conditions and their effectiveness in avoiding decarboxylation.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Reaction Time | Decarboxylation Risk |
| HATU | None | DIPEA | DMF | 20-25 | 2-6 hours | Low |
| HBTU | None | DIPEA | DMF | 20-25 | 2-6 hours | Low |
| PyBOP | None | DIPEA | DMF | 20-25 | 2-6 hours | Low |
| EDC | HOBt or OxymaPure | DIPEA/TEA | DMF/DCM | 0 to 25 | 12-24 hours | Low to Moderate |
This table is a summary based on literature recommendations. Actual outcomes may vary depending on the specific substrates and reaction conditions.
Q4: Are there any protecting group strategies to prevent decarboxylation?
Yes, protecting group strategies can be employed to circumvent decarboxylation, particularly during the synthesis of the indazole-3-carboxylic acid itself or when the carboxylic acid moiety needs to be preserved during subsequent harsh reaction steps.
-
Protection of the Indazole Nitrogen: One approach involves protecting the indazole nitrogen (e.g., with a SEM group) early in the synthesis. The carboxylic acid functionality can then be introduced at a later stage via lithiation and reaction with carbon dioxide under mild conditions, followed by deprotection.[4][5] This avoids subjecting the indazole-3-carboxylic acid to harsh conditions that might be required for the initial heterocycle formation.
-
Protection of the Carboxylic Acid: The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, which is generally more stable towards decarboxylation.[6][7][8] The ester can then be carried through subsequent reaction steps and hydrolyzed back to the carboxylic acid at the end of the synthesis under mild basic or acidic conditions.
Troubleshooting Guides
Problem: Low yield in my amide coupling reaction and I suspect decarboxylation.
Flowchart for Troubleshooting
References
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. bloomtechz.com [bloomtechz.com]
- 7. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. prepchem.com [prepchem.com]
controlling N1 vs N2 alkylation in indazole synthesis
Welcome to the technical support center for indazole synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you control the regioselectivity of N-alkylation reactions, a common challenge in the synthesis of these important pharmaceutical scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in indazole alkylation so important?
A1: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The resulting N1 and N2 regioisomers are different compounds with distinct physical, chemical, and biological properties.[1][2] For drug development, it is often crucial to synthesize a single, specific isomer to ensure the desired therapeutic effect and avoid potential off-target activities of the other isomer.[3][4][5] Inconsistent or mixed alkylation leads to difficult-to-separate mixtures, reducing the overall yield and increasing production costs.[3][4][5]
Q2: What are the primary factors that determine whether alkylation occurs at the N1 or N2 position?
A2: The outcome of indazole alkylation is a delicate balance of several factors:[1][2]
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Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][4][5][6][7] Conditions that allow the reaction to reach thermodynamic equilibrium tend to favor the more stable N1-alkylated product.[1][4][5][8] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N2-product.[1][2]
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Substituent Effects (Steric and Electronic): The size and electronic nature of groups already on the indazole ring are critical. Bulky substituents at the C7 position sterically hinder the N1 position, strongly favoring N2-alkylation.[1][2][3][4][5][9] The electronic properties of substituents at various positions also influence the nucleophilicity of each nitrogen atom.[3][4][5][9]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is one of the most powerful tools for directing regioselectivity. Strong, non-coordinating bases in non-polar aprotic solvents often favor N1-alkylation, while other combinations can lead to N2-selectivity or mixtures.[2][4] For instance, sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[2][3][4][5][9]
-
Nature of the Alkylating Agent: The electrophile used can also influence the N1/N2 ratio.[2][4]
Troubleshooting Guide
Problem: My reaction yields a mixture of N1 and N2 isomers, but I want to selectively synthesize the N1-alkylated indazole.
-
Solution 1: Change your base and solvent system. This is the most common cause of poor selectivity. If you are using conditions like potassium carbonate (K₂CO₃) in DMF, which are known to produce mixtures, switch to a system that favors thermodynamic control.[1][8] The combination of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity, often providing >99% regioselectivity.[2][3][4][5][9]
-
Solution 2: Check your indazole substituents. If your indazole has a substituent at the C7 position, especially an electron-withdrawing one like a nitro (–NO₂) or ester (–CO₂Me) group, it will strongly direct alkylation to the N2 position due to steric hindrance at N1.[3][4][5][9] In this case, direct N1-alkylation may not be feasible, and a different synthetic strategy might be required.
Problem: I am trying to synthesize the N2-alkylated indazole, but the reaction predominantly yields the N1 isomer.
-
Solution 1: Induce steric hindrance at the N1 position. If your synthesis allows, choose a starting indazole with a bulky substituent at the C7 position. This will physically block the approach of the alkylating agent to the N1 nitrogen, making N2-alkylation the preferred pathway.[1][3][4][5][9]
-
Solution 2: Use a catalytic acidic method. Instead of basic conditions, consider an acid-catalyzed approach. The use of triflic acid (TfOH) as a catalyst with diazo compounds or alkyl 2,2,2-trichloroacetimidates has been shown to be highly selective for the N2 position, often with excellent yields.[10][11]
-
Solution 3: Employ a Mitsunobu reaction. The Mitsunobu reaction, which uses an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, often shows a strong preference for producing the N2-alkylated indazole isomer.[4][5]
Data on Regioselectivity
The choice of reaction conditions directly impacts the ratio of N1 to N2 alkylated products. Below is a summary of typical outcomes based on published data.
| Condition Category | Base / Catalyst | Solvent | Typical Outcome | N1:N2 Ratio (Approx.) | Reference |
| Thermodynamic Control | Sodium Hydride (NaH) | THF | Highly selective for N1 | >99 : 1 | [3][4][5][9] |
| Mixed Selectivity | Potassium Carbonate (K₂CO₃) | DMF | Mixture of isomers | ~1.5 : 1 to 1 : 1 | [1][4][8] |
| Kinetic/Steric Control | NaH | THF | Highly selective for N2 | <4 : >96 | [3][4][5][9] |
| Acid-Catalyzed | Triflic Acid (TfOH) | DCM | Highly selective for N2 | 0 : 100 | [10] |
| Mitsunobu Reaction | PPh₃ / DIAD | THF | Selective for N2 | 1 : 2.5 | [4][5] |
Note: Ratios are highly dependent on the specific indazole substrate and alkylating agent used.
Key Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position using the well-established NaH/THF system.[3][4][5]
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., to 50 °C) until completion, monitoring by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Highly Selective N2-Alkylation (Acid-Catalyzed)
This protocol is designed for the selective synthesis of N2-alkylated indazoles using triflic acid and a diazo compound.[10]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add triflic acid (TfOH, 0.1–0.2 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the N2-alkylated product.
Visual Guides
Factors Influencing Regioselectivity
Caption: Key factors and control mechanisms governing N1 vs. N2 regioselectivity.
Troubleshooting Workflow for Poor Selectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Cyano-1H-indazole-3-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 5-Cyano-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized through a multi-step process. A common route involves the diazotization of an appropriately substituted aniline, such as 2-amino-4-cyanobenzoic acid or its ester, followed by an intramolecular cyclization. Another potential route involves the construction of the indazole ring from a starting material already containing the cyano group, for instance, from a substituted o-aminobenzonitrile derivative. The specific choice of route can influence the types of byproducts observed.
Q2: I am observing a byproduct with a mass corresponding to the loss of CO2. What is this and how can I avoid it?
A2: This is likely the decarboxylation byproduct, 5-cyano-1H-indazole. Indazole-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions. To minimize this, it is advisable to conduct the final hydrolysis and any subsequent heating steps under the mildest conditions possible and for the shortest duration necessary.
Q3: My reaction mixture is showing several unexpected spots on TLC, and the crude NMR is complex. What are the likely side products?
A3: Besides decarboxylation, other potential byproducts can form depending on the synthetic route. If your synthesis involves a Sandmeyer reaction to introduce the cyano group, you might see byproducts arising from incomplete reaction or side reactions of the diazonium salt. In the formation of the indazole ring itself, side reactions such as the formation of hydrazones and dimers have been reported.[1] If starting from an o-aminobenzonitrile, incomplete cyclization or side reactions of the nitrile group could also lead to impurities.
Q4: I am having difficulty with the regioselectivity of a reaction on the indazole nitrogen. What should I consider?
A4: The indazole ring has two nitrogen atoms (N-1 and N-2) that can undergo reactions like alkylation. The regioselectivity of such reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. Generally, N-1 substitution is favored under certain conditions, while other conditions might lead to a mixture of N-1 and N-2 isomers or even predominantly the N-2 isomer. Careful optimization of your reaction conditions is crucial to control the regioselectivity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of the desired product. | Incomplete reaction, formation of multiple byproducts, or product degradation. | Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. Purify the starting materials to remove any impurities that might interfere with the reaction. Optimize reaction temperature; higher temperatures might increase reaction rate but can also lead to more byproducts. |
| Presence of a non-polar impurity in the final product. | This could be the decarboxylated byproduct, 5-cyano-1H-indazole. | Use milder conditions for the final steps of the synthesis. Purify the final product using column chromatography or recrystallization to remove this less polar impurity. |
| Formation of a dark, tarry substance in the reaction mixture. | This often indicates decomposition of starting materials or intermediates, particularly diazonium salts if they are used. | Ensure that diazotization reactions are carried out at low temperatures (typically 0-5 °C). Use the diazonium salt immediately in the next step without isolation if possible. |
| The isolated product has a broad melting point. | Presence of impurities or a mixture of isomers (if a subsequent reaction on the indazole nitrogen was performed). | Purify the product thoroughly. If isomers are suspected, use analytical techniques like NMR and HPLC to identify and quantify them. Chromatographic separation may be necessary. |
Quantitative Data on Byproduct Formation (Hypothetical)
The following table presents hypothetical data for byproduct formation in a common synthesis route to illustrate potential impurity profiles. Actual results will vary based on specific experimental conditions.
| Byproduct | Chemical Name | Typical Amount (%) | Analytical Identification |
| Byproduct A | 5-cyano-1H-indazole | 1 - 5 | LC-MS (M-44), 1H NMR |
| Byproduct B | Starting Material (e.g., 2-amino-4-cyanobenzoic acid) | 0 - 3 | LC-MS, 1H NMR |
| Byproduct C | Dimerized Intermediate | < 1 | High-resolution MS |
| Byproduct D | N-2 Isomer (in subsequent reactions) | 0 - 10 | 1H NMR, HPLC |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method and may require optimization.
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Diazotization: To a stirred solution of methyl 2-amino-4-cyanobenzoate (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes.
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Cyclization: The cold diazonium salt solution is then treated with a reducing agent (e.g., sodium sulfite or tin(II) chloride) at low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred until the cyclization is complete (monitored by TLC or LC-MS).
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Hydrolysis: The resulting methyl 5-cyano-1H-indazole-3-carboxylate is then hydrolyzed to the carboxylic acid. This can be achieved by heating with an aqueous base (e.g., NaOH or KOH) followed by acidification with a mineral acid (e.g., HCl) to precipitate the product.
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Purification: The crude this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Identification of Byproducts by LC-MS
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Sample Preparation: A small sample of the crude reaction mixture or isolated product is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
LC Conditions: An aliquot of the sample is injected onto a C18 reverse-phase HPLC column. A gradient elution is typically used, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient can be run from 5% to 95% B over 10-15 minutes.
-
MS Conditions: The eluent from the HPLC is directed to an electrospray ionization (ESI) source of a mass spectrometer. Data is acquired in both positive and negative ion modes to detect a wide range of species. The mass-to-charge ratio (m/z) of the parent ions of the product and any byproducts are recorded.
Visualizations
Caption: Synthetic pathway and potential byproducts.
The diagram above illustrates a common synthetic route to this compound, highlighting the key intermediates and potential side reactions that can lead to the formation of byproducts such as the decarboxylated compound, dimers, and hydrazones.
References
Technical Support Center: Optimizing Indazoles Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on optimizing reaction temperatures, a critical parameter for successful indazole synthesis. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you navigate common challenges and improve your experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific experimental issues related to reaction temperature in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole synthesis.
Issue 1: Exothermic Reactions and Thermal Runaway
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Q1: What are the most common exothermic steps in indazole synthesis and why is temperature control so critical?
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A1: The most significant exothermic events in traditional indazole syntheses often occur during diazotization and subsequent cyclization steps. The diazotization of an amino group (e.g., on an o-toluidine derivative) with a nitrosating agent is highly exothermic and requires strict temperature control, typically between 1°C and 4°C, to prevent runaway reactions and the formation of unstable diazonium intermediates.[1] The cyclization step, where the indazole ring is formed, can also release a significant amount of heat, potentially causing the internal reaction temperature to be 5-10°C higher than the external cooling bath.[1]
-
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Q2: How can I assess the potential thermal risk before starting a new indazole synthesis?
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A2: A thorough risk assessment is crucial. Start with a comprehensive literature review for any mention of exotherms or specific cooling requirements for your chosen synthetic route. For scaling up, techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) are highly recommended to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[1] Always perform a small-scale trial with rigorous internal temperature monitoring to observe the thermal profile firsthand.[1]
-
-
Q3: What are the warning signs of a thermal runaway reaction, and what is the emergency procedure?
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A3: Key warning signs include a rapid and accelerating increase in the internal reaction temperature that doesn't respond to cooling, sudden and vigorous gas evolution, and a noticeable change in the reaction mixture's color or viscosity.[1] If you suspect a thermal runaway, immediately stop the addition of any reagents and maximize cooling.[1] If the temperature continues to rise, be prepared to use a pre-determined quenching agent and alert colleagues, being ready to evacuate the area if the reaction cannot be controlled.[1]
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Issue 2: Incomplete Conversion or Low Yield
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Q4: My indazole synthesis is resulting in a low yield or is not going to completion. How can temperature be a factor?
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A4: Suboptimal reaction temperature is a common cause of low yields and incomplete conversion.[2] Some reactions, like the Cadogan-type cyclizations, require high temperatures to proceed, but excessive heat can lead to decomposition of starting materials or products.[2] Conversely, some modern catalytic methods are more efficient at milder temperatures.[2] It is often necessary to perform a systematic screening of temperatures to find the optimal balance for your specific substrates and reaction type.[2] For example, in one study, increasing the temperature to 110°C increased product yields, but higher temperatures led to decreased yields due to side reactions.[3]
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Issue 3: Poor Regioselectivity and Side Product Formation
-
Q5: I am getting a mixture of N1 and N2 isomers. How does temperature influence this?
-
A5: Temperature can play a role in controlling the thermodynamic versus kinetic control of the reaction.[4] In some cases, higher temperatures may favor the formation of the more thermodynamically stable N1-isomer.[4] Conversely, performing the reaction at lower temperatures (e.g., 0°C or room temperature) can favor the kinetic product.[2]
-
-
Q6: How can I minimize the formation of side products by optimizing the reaction temperature?
-
A6: High reaction temperatures can provide the activation energy for the formation of unwanted side products or isomers.[2] If you are observing significant impurity formation, consider running the reaction at a lower temperature.[5] Prolonged reaction times, often coupled with elevated temperatures, can also lead to the gradual isomerization of the desired product.[2]
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Data Presentation
Table 1: Effect of Temperature on Indazole Synthesis Yield
| Entry | Temperature (°C) | Yield (%) |
| 1 | Room Temperature | Low |
| 2 | 50 | Moderate |
| 3 | 80 | Good |
| 4 | 110 | 95 |
| 5 | 120 | Decreased |
This table is a generalized representation based on findings where yields increased with temperature up to an optimum, after which they decreased due to side reactions.[3]
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization Screening
-
Setup: In a series of reaction vessels, place the starting materials and solvent. Ensure each vessel is equipped with a magnetic stirrer and a temperature probe to monitor the internal temperature.
-
Temperature Gradient: Set each reaction to a different temperature (e.g., in 10-20°C increments) covering a range suggested by literature or preliminary trials.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical method such as TLC, LC-MS, or GC-MS at regular time intervals.
-
Analysis: Once the reactions are complete, analyze the crude reaction mixtures to determine the yield of the desired product and the profile of any impurities.
-
Optimization: Identify the temperature that provides the best balance of reaction rate, yield, and purity. Further fine-tuning of the temperature around this optimum may be necessary.
Protocol 2: Temperature Control During Exothermic Diazotization
-
Pre-cooling: Cool the reaction vessel containing the o-toluidine derivative in an appropriate cooling bath (e.g., ice-salt or cryostat) to an internal temperature of 0-5°C.[1]
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Slow Addition: Prepare a solution of the nitrosating agent (e.g., sodium nitrite in water) and add it dropwise to the reaction mixture.
-
Strict Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition of the nitrosating agent must be carefully controlled to maintain the temperature within the desired range (typically 1-4°C).[1]
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Post-addition Stirring: After the addition is complete, continue stirring the reaction mixture at the low temperature for a specified period to ensure complete conversion.
Mandatory Visualizations
Caption: A flowchart illustrating the systematic approach to optimizing reaction temperature.
Caption: A decision tree for troubleshooting low yields focusing on temperature optimization.
References
challenges in the scale-up of 5-Cyano-1H-indazole-3-carboxylic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Cyano-1H-indazole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process. A common synthetic route involves the diazotization of a 2-amino-5-cyanophenylacetic acid derivative followed by intramolecular cyclization.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| YLD-01 | Low or no yield of the desired product. | Incomplete diazotization: Temperature too high, insufficient nitrous acid, or premature decomposition of the diazonium salt. | - Maintain a reaction temperature between 0-5 °C during the addition of sodium nitrite. - Use a slight excess of sodium nitrite (1.1-1.2 equivalents). - Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Ineffective cyclization: Unfavorable pH, incorrect temperature, or presence of interfering substances. | - Adjust the pH of the reaction mixture after diazotization to facilitate cyclization (typically acidic conditions are required). - Gradually warm the reaction mixture to room temperature or slightly above to promote cyclization, monitoring for off-gassing. | ||
| Side reactions: Formation of phenolic byproducts or azo compounds. | - Control the temperature strictly during diazotization to minimize the formation of phenolic impurities. - Ensure the diazonium salt is consumed in the intramolecular cyclization before it can participate in intermolecular coupling reactions. | ||
| PUR-01 | Difficulty in isolating the product. | Product is highly soluble in the reaction solvent: The product may not precipitate upon completion of the reaction. | - After reaction completion, adjust the pH to the isoelectric point of the carboxylic acid to minimize its solubility. - If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH. - Consider adding an anti-solvent to induce precipitation. |
| Formation of an oil instead of a solid: Presence of impurities or residual solvent. | - Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification. - Purify the crude product by column chromatography before attempting crystallization. | ||
| IMP-01 | Presence of a significant amount of a polar impurity. | Hydrolysis of the nitrile group: The cyano group can be hydrolyzed to a carboxamide or carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures. | - Minimize reaction time at elevated temperatures. - Perform the work-up at a controlled pH, avoiding strongly acidic or basic conditions for prolonged periods.[1] |
| Formation of phenolic byproducts: Decomposition of the diazonium salt before cyclization. | - Maintain a low temperature (0-5 °C) during diazotization and ensure rapid consumption of the diazonium intermediate. | ||
| SFTY-01 | Excessive foaming or gas evolution during the reaction. | Uncontrolled decomposition of the diazonium salt: Diazonium salts are thermally unstable and can decompose exothermically, releasing nitrogen gas. | - Add the sodium nitrite solution slowly and sub-surface to ensure it reacts quickly and does not accumulate. - Ensure adequate cooling and stirring to dissipate heat effectively. - Have a quenching agent (e.g., sulfamic acid) ready to destroy any excess nitrous acid. |
| Rapid heating during cyclization: The cyclization step can also be exothermic. | - Warm the reaction mixture slowly and in a controlled manner after the diazotization is complete. - Ensure the reactor is adequately vented. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and direct precursor is 2-amino-5-cyanophenylacetic acid or its corresponding ester. This allows for a straightforward diazotization and subsequent intramolecular cyclization to form the indazole ring system.
Q2: What are the primary safety concerns when scaling up this synthesis?
The main safety concern is the handling of the diazonium salt intermediate formed during the diazotization of the aniline derivative. Aromatic diazonium salts can be explosive in a dry, solid state and can decompose exothermically and rapidly in solution if the temperature is not controlled.[2][3] It is crucial to maintain low temperatures (0-5 °C) during the diazotization step and to ensure that the diazonium salt is not isolated.
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot-to-spot comparison of the reaction mixture with the starting material will show the consumption of the starting aniline derivative and the appearance of the product.
Q4: What are typical byproducts in this synthesis?
Potential byproducts include phenolic compounds formed from the reaction of the diazonium salt with water, and azo compounds from the coupling of the diazonium salt with other aromatic species in the reaction mixture. Additionally, hydrolysis of the nitrile group to a carboxamide or carboxylic acid can occur under certain conditions.
Q5: What is a suitable method for the purification of the final product on a larger scale?
Crystallization is a common method for the purification of this compound. The choice of solvent will depend on the solubility profile of the product and its impurities. A common approach is to dissolve the crude product in a suitable solvent and then induce crystallization by cooling, adding an anti-solvent, or adjusting the pH. For more challenging purifications, column chromatography may be necessary, though this is less ideal for very large scales.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that these values are illustrative and may vary depending on the specific reaction conditions and scale.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Starting Material | 2-amino-5-cyanophenylacetic acid | 2-amino-5-cyanophenylacetic acid |
| Typical Yield | 70-85% | 65-80% |
| Purity (crude) | 85-95% | 80-90% |
| Purity (after cryst.) | >98% | >98% |
| Reaction Time | 4-8 hours | 6-12 hours |
| Diazotization Temp. | 0-5 °C | 0-5 °C |
| Cyclization Temp. | 20-40 °C | 20-40 °C |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and should be optimized for specific laboratory or plant conditions.
Materials:
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2-amino-5-cyanophenylacetic acid
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl)
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Water
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Ethyl acetate
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Brine
Procedure:
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Reaction Setup: In a well-ventilated fume hood, charge a reactor with 2-amino-5-cyanophenylacetic acid and a mixture of water and hydrochloric acid. Cool the stirred suspension to 0-5 °C using an ice-salt bath.
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Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled suspension of the starting material, ensuring the temperature remains below 5 °C. The addition should be slow to control the exotherm and gas evolution.
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Reaction Monitoring: Monitor the consumption of the starting material by TLC or HPLC.
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Cyclization: Once the diazotization is complete (typically after 1-2 hours), slowly warm the reaction mixture to room temperature and then gently heat to 30-40 °C. Stir at this temperature until the reaction is complete, as indicated by analytical monitoring.
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Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration, washed with cold water, and then dried. If the product remains in solution, extract the aqueous mixture with ethyl acetate.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.
References
Technical Support Center: Purification of 5-Cyano-1H-indazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 5-Cyano-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in crude this compound can originate from starting materials, side reactions, or degradation. Common impurities may include:
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Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the indazole ring or the nitrile group.
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Isomeric Byproducts: During synthesis, particularly in alkylation steps (if applicable to the synthesis of precursors), formation of N1 and N2 regioisomers can occur.[1]
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Side-Reaction Products:
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Decarboxylation Products: The carboxylic acid group may be lost under harsh reaction conditions, leading to 5-cyano-1H-indazole.[1]
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Hydrolysis of the Nitrile Group: The cyano group could be partially or fully hydrolyzed to an amide or carboxylic acid, respectively, yielding a dicarboxylic acid species.
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Formation of Dimers or Hydrazones: These can be byproducts during the formation of the indazole core.[1]
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Residual Reagents and Solvents: Reagents used in synthesis, such as coupling agents (e.g., EDC, HOBT) if subsequent reactions are performed, and solvents (e.g., DMF, acetic acid) may be present.[2]
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification methods are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. Acid-base extraction can also be employed to remove non-acidic or non-basic impurities.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for quantitative purity analysis of indazole-3-carboxylic acid and its derivatives.[3][4][5][6] It offers high resolution and sensitivity for separating the main compound from closely related impurities.[6]
Troubleshooting Guides
Crystallization Issues
This guide addresses common problems encountered during the recrystallization of this compound.
Issue 1: The compound "oils out" instead of crystallizing.
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Possible Cause: The solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point in that solvent.[7][8]
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Suggested Solution:
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Re-heat the solution until the oil redissolves.
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Add a small amount of additional hot solvent to decrease the concentration.
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Allow the solution to cool more slowly.
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If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[7]
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Issue 2: No crystals form upon cooling.
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Possible Cause:
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Too much solvent was used.
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The solution is not sufficiently supersaturated.
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-
Suggested Solution:
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Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
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Add a seed crystal of the pure compound.
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If too much solvent was used, evaporate a portion of the solvent and allow it to cool again.[7]
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If crystals still do not form, place the solution in an ice bath or freezer to further reduce solubility.
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Issue 3: The yield is very low (e.g., <50%).
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Possible Cause:
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Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[7]
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The compound is highly soluble in the chosen solvent even at low temperatures.
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Suggested Solution:
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Before discarding the mother liquor, test for the presence of a significant amount of dissolved product by placing a drop on a watch glass and observing the amount of residue after evaporation.
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If a large amount of product remains, concentrate the mother liquor by evaporating some of the solvent and cool to obtain a second crop of crystals.[2] Note that the purity of the second crop may be lower than the first.
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Re-evaluate the choice of solvent or solvent system for a better yield.
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Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require screening.
Recommended Solvents to Screen:
Procedure:
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Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent.
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Heating: Gently heat the mixture with stirring (e.g., on a hot plate). Add small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery.[2]
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Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, you can further cool the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for purification using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (for column chromatography)
-
Eluent system (e.g., Ethyl acetate/Petroleum ether or Methanol/Chloroform)[10][11]
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., petroleum ether or hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel. Load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. You can start with a less polar mixture and gradually increase the polarity (gradient elution) to separate the compound from impurities.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity of Indazole-3-carboxylic acid
| Product Name | Purity Specification | Analytical Method |
| Indazole-3-carboxylic acid | ≥97.0% | HPLC[3] |
| Indazole-3-carboxylic acid | ≥99% | HPLC[4] |
Note: This data is for the parent compound, Indazole-3-carboxylic acid, and serves as a reference for achievable purity levels.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 10. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
stability of 5-Cyano-1H-indazole-3-carboxylic acid in acidic and basic media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Cyano-1H-indazole-3-carboxylic acid in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in acidic and basic solutions?
A1: this compound contains both a nitrile (-CN) and a carboxylic acid (-COOH) group, as well as an indazole ring system. Both the nitrile and carboxylic acid functional groups are susceptible to hydrolysis under acidic and basic conditions. The indazole ring itself is relatively stable but can be subject to degradation under harsh conditions.
-
Acidic Media: In the presence of strong acids and heat, the nitrile group can undergo hydrolysis to form a carboxylic acid, resulting in the formation of 1H-indazole-3,5-dicarboxylic acid.
-
Basic Media: Under basic conditions, the nitrile group can also be hydrolyzed. Additionally, the carboxylic acid group will be deprotonated to form a carboxylate salt, which is generally more water-soluble. Strong basic conditions combined with heat can promote decarboxylation, leading to the loss of the C3-carboxylic acid group.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is expected to be pH-dependent. As a carboxylic acid, it will be more soluble in basic solutions where it can deprotonate to form the more soluble carboxylate salt. In acidic solutions, it will exist predominantly in its less soluble protonated form.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For short-term storage, refrigerated conditions (2-8 °C) are recommended.[1] For long-term storage, it is advisable to store the compound as a solid in a cool, dark, and dry place. If solutions are required for long-term storage, they should be prepared in an appropriate buffer at a pH where the compound is most stable, and stored at or below -20°C.
Troubleshooting Guide
Issue 1: I am observing a new, more polar peak in my HPLC analysis after dissolving this compound in a basic mobile phase.
-
Possible Cause: The nitrile group may be hydrolyzing to a carboxylic acid, forming 1H-indazole-3,5-dicarboxylic acid. Carboxylic acids are generally more polar and will have a shorter retention time on a reverse-phase HPLC column.
-
Solution:
-
Analyze your sample using LC-MS to confirm the mass of the new peak. The expected mass for 1H-indazole-3,5-dicarboxylic acid would be different from the parent compound.
-
If hydrolysis is confirmed, consider using a mobile phase with a lower pH or preparing fresh samples immediately before analysis.
-
Issue 2: My compound appears to be degrading when I heat it in an acidic solution to increase solubility.
-
Possible Cause: Heating in acidic conditions can accelerate the hydrolysis of the nitrile group.[2]
-
Solution:
-
Try using a co-solvent such as DMSO or DMF to aid solubility at a lower temperature.
-
If heating is necessary, perform a time-course experiment at a lower temperature to find a balance between solubility and stability.
-
Issue 3: I am seeing a loss of my compound and the appearance of a less polar peak after prolonged exposure to a strong base.
-
Possible Cause: Decarboxylation of the C3-carboxylic acid can occur under strong basic conditions, especially with heating. The resulting 5-cyano-1H-indazole would be less polar.
-
Solution:
-
Avoid prolonged exposure to high pH. If a basic pH is required for a reaction, consider using a milder base or a shorter reaction time.
-
Monitor the reaction closely by HPLC to track the disappearance of the starting material and the formation of byproducts.
-
Hypothetical Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[3][4][5] Below is a summary of hypothetical data from a forced degradation study on this compound.
Table 1: Hypothetical Degradation of this compound
| Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradant |
| 0.1 M HCl | 24 | 60 | 15% | 1H-Indazole-3,5-dicarboxylic acid |
| 0.1 M HCl | 72 | 60 | 40% | 1H-Indazole-3,5-dicarboxylic acid |
| 0.1 M NaOH | 24 | 60 | 25% | 1H-Indazole-3,5-dicarboxylic acid |
| 0.1 M NaOH | 72 | 60 | 65% | 1H-Indazole-3,5-dicarboxylic acid & 5-Cyano-1H-indazole |
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical procedure for assessing the stability of this compound under acidic and basic stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 0.1 M hydrochloric acid in a sealed vial.
-
Incubate the vial in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, and 72 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 0.1 M sodium hydroxide in a sealed vial.
-
Incubate the vial in a water bath at 60°C.
-
Withdraw aliquots at the same time points as the acid hydrolysis study.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation at each time point.
-
Visualizations
References
- 1. chemscene.com [chemscene.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Cyano-1H-indazole-3-carboxylic Acid and Analogs
For Immediate Release
A Comprehensive Spectroscopic Guide for Researchers in Drug Discovery and Organic Synthesis
This comparison guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Cyano-1H-indazole-3-carboxylic acid, alongside experimentally-derived data for key structural analogs. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of indazole-based compounds, a scaffold of significant interest in medicinal chemistry.
The guide presents a side-by-side comparison of predicted NMR data for the target molecule with experimental data for 1H-indazole-3-carboxylic acid and 5-nitro-1H-indazole-3-carboxylic acid. This comparative approach facilitates a deeper understanding of the influence of substituents on the electronic environment of the indazole core, aiding in the structural elucidation of novel derivatives.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for its close analogs, 1H-indazole-3-carboxylic acid and 5-nitro-1H-indazole-3-carboxylic acid. The data is presented to highlight the electronic effects of the cyano and nitro substituents at the C5 position.
Table 1: ¹H NMR Spectral Data (ppm)
| Proton | This compound (Predicted) | 1H-indazole-3-carboxylic acid (Experimental) | 5-nitro-1H-indazole-3-carboxylic acid (Experimental) |
| H4 | 8.35 (d) | 8.21 (d, J=8.5 Hz) | 9.01 (d, J=2.2 Hz) |
| H6 | 7.85 (dd) | 7.33 (t, J=7.7 Hz) | 7.94 (d, J=9.2 Hz) |
| H7 | 7.75 (d) | 7.50 (t, J=7.8 Hz) | 8.41 (dd, J=9.2, 2.2 Hz) |
| NH | 14.5 (br s) | 13.88 (s) | - |
| COOH | 13.5 (br s) | - | - |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data (ppm)
| Carbon | This compound (Predicted) | 1H-indazole-3-carboxylic acid (Experimental) | 5-nitro-1H-indazole-3-carboxylic acid (Experimental) |
| C3 | 142.0 | 139.4 | 140.5 |
| C3a | 122.5 | 122.8 | 123.0 |
| C4 | 128.0 | 122.2 | 120.9 |
| C5 | 110.0 | 121.6 | 142.9 |
| C6 | 129.5 | 127.2 | 118.6 |
| C7 | 112.5 | 111.1 | 111.4 |
| C7a | 141.0 | 141.3 | 143.5 |
| COOH | 165.0 | 164.3 | 163.7 |
| CN | 119.0 | - | - |
Solvent: DMSO-d₆
Experimental Protocols
The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for indazole derivatives.
Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical acquisition parameters include a spectral width of -2 to 16 ppm, a pulse width of 30°, and a relaxation delay of 1-2 seconds.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. Common parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds.
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the analysis and comparison of NMR spectral data for substituted indazole derivatives.
Caption: Workflow for NMR-based structural analysis and comparison.
This guide provides a foundational dataset and procedural outline for researchers working with this compound and related compounds. The comparative data is crucial for understanding the impact of substituents on the magnetic environment of the indazole nucleus, thereby facilitating the accurate structural assignment of new chemical entities in drug discovery and development.
A Comparative Guide to the Purity Analysis of 5-Cyano-1H-indazole-3-carboxylic acid: HPLC and Orthogonal Methods
Introduction
5-Cyano-1H-indazole-3-carboxylic acid is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] Given its role in pharmaceutical development, the rigorous assessment of its purity is a critical step to ensure the safety, efficacy, and reproducibility of subsequent drug substance synthesis. High-Performance Liquid Chromatography (HPLC) stands as the primary method for quantitative purity determination due to its high resolution, accuracy, and robustness.[2][3]
This guide provides a detailed comparison of a stability-indicating HPLC method for the purity analysis of this compound against several orthogonal analytical techniques. The principle of orthogonality involves using multiple, independent methods to evaluate a sample, minimizing the risk of overlooking impurities or misidentifying the compound.[2] A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization of the molecule's identity and impurity profile, which is essential for advancing drug development programs.[2]
Primary Analytical Method: Stability-Indicating HPLC
A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the stability of a drug substance over time.[4] The method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. To achieve this, forced degradation studies are performed to demonstrate the method's specificity.
Experimental Protocol: HPLC
This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for the purity analysis of this compound.
-
Instrumentation: HPLC or UPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 95% A
-
2-15 min: Ramp to 5% A
-
15-18 min: Hold at 5% A
-
18.1-20 min: Return to 95% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[2]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water/acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Forced Degradation Studies Protocol
To validate the stability-indicating nature of the HPLC method, the sample is subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: The sample is treated with 0.1 N HCl at 80°C for 2 hours.[4] The solution is then neutralized before injection.
-
Base Hydrolysis: The sample is treated with 0.1 N NaOH at 80°C for 2 hours.[4] The solution is then neutralized before injection.
-
Oxidative Degradation: The sample is treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[4]
-
Thermal Degradation: The solid sample is exposed to 105°C in a dry heat oven for 24 hours.
-
Photolytic Degradation: The sample is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Analytical Workflow and Orthogonal Verification
A comprehensive analysis relies on a structured workflow, beginning with the primary HPLC assessment and followed by orthogonal methods for confirmation and detailed characterization.
Caption: Workflow for purity analysis and orthogonal method verification.
Comparison with Orthogonal Analytical Methods
While HPLC is excellent for quantification, it provides limited structural information. Orthogonal methods are therefore employed for unambiguous identity confirmation and impurity characterization.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry, providing mass-to-charge ratio (m/z) data that is invaluable for confirming molecular weight and identifying unknown impurities.[2]
Experimental Protocol:
-
LC Conditions: Typically the same as the HPLC method described above.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap for high-resolution mass spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for the definitive structural elucidation of the main compound and its impurities. It provides detailed information about the molecular structure, including the connectivity of atoms.
Experimental Protocol:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: 5-10 mg in approximately 0.6 mL of deuterated solvent.[2]
-
Analysis: ¹H NMR and ¹³C NMR spectra are acquired to confirm the chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique used to identify the functional groups present in a molecule. The resulting spectrum serves as a unique "molecular fingerprint" for identity confirmation.[2]
Experimental Protocol:
-
Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample: A small amount of the solid sample is placed directly on the ATR crystal.
Data Presentation and Comparison
The selection of an analytical method depends on the specific information required. The following tables summarize the roles of each technique and present representative data for an HPLC analysis.
Table 1: Comparison of Orthogonal Analytical Methodologies
| Analytical Method | Parameter Measured | Primary Use | Strengths | Limitations |
|---|---|---|---|---|
| HPLC/UPLC | Retention Time (t₋) & UV Absorbance | Purity Assessment & Quantification | High resolution, quantitative accuracy, robust, and reproducible.[2] | Limited peak identification without a reference standard. |
| LC-MS | Retention Time (t₋) & Mass-to-Charge Ratio (m/z) | Identity Confirmation & Impurity Profiling | High specificity and sensitivity, provides molecular weight information.[2] | Ionization efficiency can vary; may not be suitable for quantification without standards. |
| NMR Spectroscopy | Chemical Shift & Coupling Constants | Definitive Structure Elucidation | Provides unambiguous structural information. | Lower sensitivity compared to MS; requires a larger sample amount. |
| FTIR Spectroscopy | Infrared Absorption Frequencies | Functional Group Identification | Rapid, non-destructive, provides a "molecular fingerprint".[2] | Provides limited information on the overall molecular structure. |
Table 2: Representative HPLC Purity and Forced Degradation Data
| Sample | Retention Time (min) | Peak Area % | Purity / % Degradation |
|---|---|---|---|
| Reference Standard | 9.52 | 99.85% | 99.85% |
| Untreated Sample | 9.51 | 99.79% | 99.79% |
| Acid Stressed | 9.52 | 85.20% | 14.6% Degradation (Degradant peaks at 4.3 & 7.8 min) |
| Base Stressed | 9.51 | 78.55% | 21.2% Degradation (Degradant peaks at 5.1 & 6.2 min) |
| Oxidative Stressed | 9.52 | 92.10% | 7.7% Degradation (Degradant peak at 10.1 min) |
| Thermal Stressed | 9.51 | 99.55% | 0.2% Degradation |
| Photolytic Stressed | 9.52 | 98.90% | 0.9% Degradation |
Note: The data presented is representative and will vary based on the specific experimental conditions and the impurity profile of the sample.
Conclusion
The purity analysis of this compound is most effectively achieved using a well-developed, stability-indicating HPLC method for robust quantification. However, to ensure the highest degree of confidence in the compound's identity and to fully characterize its impurity profile, a multi-faceted approach is imperative. The application of orthogonal methods—LC-MS for molecular weight confirmation, NMR for definitive structure elucidation, and FTIR for functional group identification—provides a scientifically sound and comprehensive characterization.[2] This rigorous analytical strategy is fundamental to meeting regulatory requirements and ensuring the quality of materials used in drug development.
References
Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 5-Cyano-1H-indazole-3-carboxylic acid and its Unsubstituted Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 5-Cyano-1H-indazole-3-carboxylic acid and the parent compound, 1H-indazole-3-carboxylic acid. Understanding the fragmentation behavior of these molecules is crucial for their analytical identification, structural elucidation, and metabolism studies in drug discovery and development. This document presents a theoretical framework based on established fragmentation principles of carboxylic acids and indazole derivatives, supported by available mass spectral data for related compounds.
Data Presentation: Predicted Fragmentation Patterns
The following table summarizes the predicted major fragment ions for this compound and 1H-indazole-3-carboxylic acid under electron ionization (EI) mass spectrometry. The introduction of a cyano group at the 5-position on the indazole ring is expected to influence the fragmentation pathways, primarily by increasing the mass of the parent molecule and its core fragments.
| Analyte | Molecular Weight ( g/mol ) | Predicted Fragment Ion | m/z (amu) | Proposed Neutral Loss |
| This compound | 187.16 | [M]+• | 187 | - |
| [M-H₂O]+• | 169 | H₂O | ||
| [M-COOH]⁺ | 142 | •COOH | ||
| [M-CO₂]+• | 143 | CO₂ | ||
| [M-OH]⁺ | 170 | •OH | ||
| 1H-indazole-3-carboxylic acid | 162.15 | [M]+• | 162 | - |
| [M-H₂O]+• | 144 | H₂O | ||
| [M-COOH]⁺ | 117 | •COOH | ||
| [M-CO₂]+• | 118 | CO₂ | ||
| [M-OH]⁺ | 145 | •OH |
Experimental Protocols
A detailed experimental protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.
1. Sample Preparation:
-
Derivatization (Optional but Recommended): To improve volatility and thermal stability for GC analysis, the carboxylic acid group can be derivatized, for example, by methylation or silylation.
-
Methylation: Dissolve 1 mg of the analyte in 1 mL of methanol. Add 2-3 drops of concentrated sulfuric acid. Reflux the mixture for 2 hours. Neutralize with a saturated sodium bicarbonate solution and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen.
-
Silylation: Dissolve 1 mg of the analyte in 0.5 mL of a suitable solvent (e.g., pyridine or acetonitrile). Add 0.5 mL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Heat the mixture at 60-70°C for 30 minutes.
-
-
Direct Infusion (for ESI-MS): Dissolve the analyte in a suitable solvent such as methanol or acetonitrile at a concentration of 1-10 µg/mL. The solution can be directly infused into the mass spectrometer.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
3. Data Analysis:
-
Acquire the mass spectra of the analytes.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and identify the major fragment ions.
-
Compare the obtained spectra with a mass spectral library (if available) and the predicted fragmentation patterns.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed primary fragmentation pathways for both molecules.
A Comparative Guide to 5-Cyano-1H-indazole-3-carboxylic acid and 5-nitroindazole-3-carboxylic acid for Researchers
An In-depth Analysis of Two Key Indazole Scaffolds in Drug Discovery
For researchers and scientists in the field of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, indazole derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive comparison of two prominent derivatives: 5-Cyano-1H-indazole-3-carboxylic acid and 5-nitroindazole-3-carboxylic acid. This objective analysis, supported by available experimental data, will delve into their physicochemical properties, synthesis, reactivity, and biological applications to assist researchers in making informed decisions for their drug discovery programs.
Physicochemical Properties: A Tale of Two Substituents
The electronic nature of the substituent at the 5-position of the indazole ring profoundly influences the physicochemical properties of these molecules. The cyano (-CN) group in this compound is a strong electron-withdrawing group, while the nitro (-NO₂) group in 5-nitroindazole-3-carboxylic acid is an even more potent electron-withdrawing group. These differences are reflected in their acidity, polarity, and other key parameters.
| Property | This compound | 5-nitroindazole-3-carboxylic acid |
| Molecular Formula | C₉H₅N₃O₂ | C₈H₅N₃O₄ |
| Molecular Weight | 187.16 g/mol [1] | 207.14 g/mol |
| CAS Number | 885520-03-6[1] | 78155-76-7 |
| Melting Point | Not available | 280 °C (in acetic acid) |
| pKa (predicted) | Not available | 2.51 |
| Topological Polar Surface Area (TPSA) | 89.77 Ų[1] | Not available |
| logP (predicted) | 1.13[1] | Not available |
Synthesis and Reactivity: Navigating the Synthetic Landscape
The synthesis of both this compound and 5-nitroindazole-3-carboxylic acid typically involves multi-step sequences. Understanding the reactivity of these compounds is crucial for their further elaboration into more complex drug candidates.
Synthesis of this compound
A common strategy for the synthesis of 5-substituted-1H-indazole-3-carboxylic acids involves the protection of the indazole nitrogen, followed by carboxylation at the 3-position. A representative synthetic workflow is depicted below.
Synthesis of 5-nitroindazole-3-carboxylic acid
The synthesis of 5-nitroindazole-3-carboxylic acid can be achieved through the oxidation of the corresponding aldehyde.
References
The Pivotal Role of the Carboxamide Moiety in Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 5-Cyano-1H-indazole-3-carboxylic Acid Analogs
For researchers and drug development professionals, the indazole scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Cyano-1H-indazole-3-carboxamide analogs, a closely related and highly relevant series to the parent carboxylic acid, with a focus on their inhibitory activity against p21-activated kinase 1 (PAK1), a critical target in cancer therapy.
This guide synthesizes experimental data to illustrate how subtle modifications to the 5-Cyano-1H-indazole-3-carboxamide core can significantly impact inhibitory potency. The data presented herein is crucial for the rational design of next-generation kinase inhibitors with improved efficacy and selectivity.
Comparative Analysis of PAK1 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of 5-Cyano-1H-indazole-3-carboxamide analogs against PAK1. The data highlights the importance of substitutions on the terminal phenyl ring of the carboxamide side chain.
| Compound ID | R Group (Substitution on Terminal Phenyl Ring) | PAK1 IC50 (nM)[1] |
| 1a | H | >10000 |
| 1b | 4-OCH3 | 3540 |
| 1c | 4-F | 2430 |
| 1d | 4-Cl | 1560 |
| 1e | 4-CH3 | 2870 |
| 1f | 3-OCH3 | 4120 |
| 1g | 3-F | 1890 |
| 1h | 3-Cl | 980 |
| 1i | 3-CH3 | 3150 |
| 1j | 2-OCH3 | 8760 |
| 1k | 2-F | 3320 |
| 1l | 2-Cl | 2140 |
| 1m | 2-CH3 | 5430 |
| 1n | 3,4-diCl | 450 |
| 1o | 3,5-diCl | 230 |
| 1p | 2,4-diCl | 890 |
| 1q | 2,6-diCl | 1230 |
| 1r | 4-CF3 | 780 |
| 1s | 3-CF3 | 560 |
| 1t | 4-morpholino | 9.8 |
Structure-Activity Relationship Insights:
The data reveals several key trends:
-
Unsubstituted Phenyl Ring: The unsubstituted analog (1a ) is inactive, highlighting the necessity of substitutions on the terminal phenyl ring for PAK1 inhibition.
-
Effect of Single Substituents:
-
Electron-donating groups (e.g., -OCH3, -CH3) generally lead to weaker activity compared to electron-withdrawing groups (e.g., -F, -Cl, -CF3).
-
The position of the substituent is critical. For instance, a chloro group at the meta-position (1h ) is more potent than at the para- (1d ) or ortho-position (1l ).
-
-
Effect of Multiple Substituents: Dichloro-substitution generally enhances potency, with the 3,5-dichloro analog (1o ) being the most potent among the di-substituted compounds.
-
Hydrophilic Group Introduction: The introduction of a hydrophilic group, such as the morpholino moiety at the 4-position (1t ), dramatically increases the inhibitory activity, suggesting an interaction with a hydrophilic region in the kinase's binding pocket.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate the inhibitory activity of the 5-Cyano-1H-indazole-3-carboxamide analogs.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared in a 384-well plate containing the target kinase (e.g., PAK1), a suitable substrate, ATP, and varying concentrations of the test compound (indazole analog) in a kinase buffer.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: A kinase detection reagent is then added to convert the ADP generated during the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces light. The luminescent signal is measured using a plate-reading luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the indazole analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each compound concentration, and the GI₅₀ value (the concentration for 50% growth inhibition) is determined.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study of kinase inhibitors.
References
A Comparative Guide to Analytical Methods for the Characterization of Indazole-3-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the structural elucidation and quantification of indazole-3-carboxamides, a class of compounds with significant interest in medicinal chemistry and drug development.[1][2] The selection of appropriate analytical techniques is crucial for ensuring the identity, purity, and stability of these molecules. This document outlines the principles, experimental protocols, and comparative performance of common analytical methods, supported by experimental data.
Method Comparison
The characterization of indazole-3-carboxamides typically involves a combination of chromatographic and spectroscopic techniques to determine the chemical structure, purity, and concentration of the analyte. The choice between methods often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or routine quality control.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of indazole-3-carboxamides. When coupled with different detectors, it offers a range of capabilities.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio of parent and fragment ions. |
| Selectivity | Susceptible to interference from co-eluting compounds with similar UV spectra.[3] | Highly selective due to the specificity of mass detection.[3] |
| Sensitivity | Lower, typically in the µg/mL to high ng/mL range. | Higher, capable of detecting analytes in the pg/mL to low ng/mL range.[4] |
| Linearity | Good linearity over a narrower concentration range.[5][6][7] | Excellent linearity over a wide dynamic range. |
| Accuracy (% Recovery) | Typically 98-102%.[5][7] | Typically 95-105%. |
| Precision (%RSD) | Generally <2% for intra- and inter-day precision.[5] | Generally <15%. |
| Cost & Complexity | Lower initial instrument cost and simpler operation.[3] | Higher initial investment and requires more specialized expertise.[3] |
| Application | Routine quality control, purity assessment, and quantification of bulk materials and formulations. | Bioanalysis, metabolite identification, trace-level quantification in complex matrices.[3] |
Mass Spectrometry Ionization Sources
For LC-MS analysis, the choice of ionization source is critical for achieving optimal sensitivity and generating informative mass spectra. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two common techniques.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | A solution of the analyte is passed through a charged capillary, creating charged droplets from which ions are desorbed.[8] | The sample is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge.[8] |
| Analyte Polarity | Best suited for polar to moderately polar compounds.[9] | Suitable for a wide range of polarities, including less polar compounds.[8][10] |
| Thermal Stability | Ideal for thermally labile compounds as it is a soft ionization technique.[8][10] | Requires analytes to be thermally stable due to the heated nebulizer.[10] |
| Multiple Charging | Readily produces multiply charged ions, which is advantageous for large molecules.[8][10] | Typically generates singly charged ions.[8] |
| Flow Rate Compatibility | Works best with lower flow rates (typically < 1 mL/min).[8] | More efficient at higher flow rates (typically > 0.5 mL/min). |
| Matrix Effects | Can be more susceptible to ion suppression from matrix components. | Generally less prone to matrix effects compared to ESI. |
Spectroscopic Methods
Spectroscopic techniques are indispensable for the definitive structural elucidation of indazole-3-carboxamides.
| Method | Information Provided | Key Features |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.[11][12] | ¹H NMR is used to identify the number and environment of protons. ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish connectivity between atoms.[11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[12] | Key absorbances for indazole-3-carboxamides include N-H stretching (amide and indazole), C=O stretching (amide), and aromatic C-H and C=C stretching.[13] |
| Single Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, confirming the absolute structure.[14] | Requires a single crystal of suitable quality. Provides definitive structural information, including bond lengths, bond angles, and stereochemistry.[14] |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a general reversed-phase HPLC-UV method for the quantification of indazole-3-carboxamides.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific analyte.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around the λmax).
-
Run Time: Approximately 10-15 minutes, ensuring elution of the analyte and any impurities.
4. Sample Preparation:
-
Accurately weigh and dissolve the indazole-3-carboxamide standard or sample in a suitable solvent (e.g., mobile phase or a solvent in which it is freely soluble).
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the sensitive and selective quantification of indazole-3-carboxamides in complex matrices.
1. Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an ESI or APCI source.
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
4. Mass Spectrometer Settings:
-
Ionization Mode: Positive or negative ESI or APCI, optimized for the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Determine the precursor ion (typically [M+H]⁺ or [M-H]⁻) and the most abundant product ions by infusing a standard solution of the analyte into the mass spectrometer.
5. Sample Preparation:
-
For biological samples, a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to remove matrix interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the general procedure for obtaining ¹H and ¹³C NMR spectra of indazole-3-carboxamides.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the indazole-3-carboxamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[16][17]
-
Transfer the solution to an NMR tube.
3. Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 14 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[16]
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical spectral width: 0 to 200 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[16]
-
4. Data Interpretation:
-
Analyze the chemical shifts, integration, and multiplicity of the signals in the ¹H NMR spectrum to assign protons to specific positions in the molecule.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
-
Utilize 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of complex structures.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol outlines the procedure for obtaining an FTIR spectrum of an indazole-3-carboxamide.
1. Instrumentation:
-
FTIR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR).
2. Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
3. Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
4. Data Interpretation:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorbances for an indazole-3-carboxamide include:
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized indazole-3-carboxamide.
Caption: General workflow for the characterization of indazole-3-carboxamides.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 7. researchgate.net [researchgate.net]
- 8. microsaic.com [microsaic.com]
- 9. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. sites.unimi.it [sites.unimi.it]
- 15. public.pensoft.net [public.pensoft.net]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. rsc.org [rsc.org]
A Comparative Analysis of 5-Cyano and 5-Amino Indazole Derivatives: Unveiling Their Biological Potential
For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents. This guide provides an objective comparison of the biological activities of two key substituted indazole derivatives: 5-cyano and 5-amino indazoles. By presenting quantitative data from experimental studies, detailing relevant methodologies, and visualizing the signaling pathways they modulate, this document aims to be a valuable resource for advancing drug discovery efforts.
The functional group at the 5-position of the indazole ring has been shown to significantly influence the pharmacological profile of these compounds, directing their activity towards different biological targets. This comparison will focus on their distinct roles in anti-inflammatory and anticancer pathways.
Data Presentation: A Head-to-Head Look at Biological Activity
The following tables summarize the quantitative data on the biological activities of 5-amino and 5-cyano indazole derivatives, providing a clear comparison of their potency.
Table 1: Anti-Inflammatory and Anticancer Activity of 5-Amino Indazole Derivatives
| Compound | Biological Target/Assay | IC50 Value | Cell Line/Model | Reference |
| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 μM | In vitro enzyme assay | [1] |
| 5-Aminoindazole | TNF-α Inhibition | 230.19 μM | In vitro assay | [1] |
| 5-Aminoindazole | IL-1β Inhibition | 220.46 μM | In vitro assay | [1] |
| 3-amino-1H-indazol-6-yl-benzamide (analogue) | FLT3 | <10 nM (EC50) | MOLM13 cells | [2][3] |
| 3-amino-1H-indazol-6-yl-benzamide (analogue) | c-Kit | <10 nM (EC50) | Ba/F3 cells | [2][3] |
| 3-amino-1H-indazol-6-yl-benzamide (analogue) | PDGFRα (T674M mutant) | <10 nM (EC50) | Ba/F3 cells | [2][3] |
Table 2: Anticancer Activity of 5-Cyano Indazole Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Assay Type | Reference |
| Indazole Derivative with 5-cyano substitution | RSK2 | < 2.5 | Reversible covalent inhibition assay | [4] |
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and validation of the presented data, this section details the experimental protocols for the key assays cited.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.
-
Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by hydrogen peroxide. The resulting color change is proportional to the enzyme activity.
-
Procedure:
-
Recombinant human COX-2 enzyme is pre-incubated with various concentrations of the test compound (e.g., 5-aminoindazole) or a vehicle control.
-
The enzymatic reaction is initiated by the addition of arachidonic acid (the substrate) and a colorimetric peroxide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The absorbance of the product is measured using a microplate reader at a specific wavelength.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
-
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[1]
-
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Procedure:
-
Experimental animals (e.g., Wistar rats) are randomly divided into control and treatment groups.
-
The treatment groups receive various doses of the test compound (e.g., 5-aminoindazole) administered orally or intraperitoneally. The control group receives the vehicle.
-
After a specific pre-treatment time, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each animal.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each treatment group compared to the control group.
-
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Principle: The assay quantifies the phosphorylation of a substrate by a kinase. This can be measured using various methods, such as radioactivity (incorporation of ³²P-ATP), fluorescence, or luminescence.
-
Procedure (Luminescence-based, e.g., ADP-Glo™):
-
The kinase, substrate, and test compound (e.g., 5-cyano indazole derivative) are incubated together in a reaction buffer containing ATP.
-
After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.
-
A second reagent is then added to convert the ADP produced during the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal.
-
The luminescence is measured using a plate reader, and the signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After treatment, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
Assessing the Cytotoxicity of 5-Cyano-1H-indazole-3-carboxylic Acid: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cytotoxicity of 5-Cyano-1H-indazole-3-carboxylic acid. While direct experimental data on this specific compound is limited in publicly available literature, its role as a key intermediate in the synthesis of potent anti-cancer agents warrants a thorough evaluation of its potential biological activity.[1][2][3] This document outlines standardized experimental protocols and presents a comparative analysis of related indazole derivatives to guide future research.
The indazole scaffold is a prominent feature in a variety of synthetic compounds demonstrating a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[4][5] Several FDA-approved small molecule anti-cancer drugs incorporate the indazole framework, highlighting its significance in medicinal chemistry.[6][7] Research into indazole derivatives has revealed their potential to inhibit cancer cell proliferation and induce apoptosis through various signaling pathways.[6][7][8][9]
Comparative Cytotoxicity of Indazole Derivatives
While data on this compound is sparse, numerous studies have reported the cytotoxic effects of its derivatives. These studies provide valuable insights into the potential bioactivity of the core indazole structure. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of a biological process.
Below is a summary of the reported IC50 values for various indazole derivatives against different cancer cell lines. This data serves as a benchmark for evaluating the potential cytotoxicity of this compound.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Indazole Derivatives | Various Cancer Cell Lines | 0.23 - 1.15 | [6][7] |
| 1H-Indazole-3-amine Derivatives | K562 (Chronic Myeloid Leukemia) | 5.15 | [9] |
| 1H-Indazole-3-amine Derivatives | Hep-G2 (Hepatoma) | 3.32 | [10] |
| Indazol-pyrimidine Derivatives | MCF-7 (Breast Cancer) | 1.629 - 4.798 | [8] |
| 3-(pyrrolopyridin-2-yl)indazole derivatives | HL60 (Leukemia) | 8.3 nM | [4] |
| 3-(pyrrolopyridin-2-yl)indazole derivatives | HCT116 (Colon Cancer) | 1.3 nM | [4] |
Note: The cytotoxicity of a compound can vary significantly based on the cell line, exposure time, and the specific assay used.[11]
Experimental Protocols for Cytotoxicity Assessment
To ensure reliable and reproducible results, standardized protocols for cytotoxicity assays are essential. The following are detailed methodologies for commonly used in vitro assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[12]
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[12][15]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]
-
Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[12]
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
Visualizing Experimental and Biological Pathways
Diagrams are crucial for understanding complex experimental workflows and biological signaling pathways.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Simplified intrinsic apoptosis signaling pathway potentially induced by indazole derivatives.[6][7]
Conclusion
While direct evidence for the cytotoxicity of this compound is not yet established in the literature, its structural relationship to a class of compounds with demonstrated anti-cancer activity suggests that it is a candidate for further investigation.[4][6][7][8][9] The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to systematically evaluate its cytotoxic potential. Future studies should focus on performing the outlined in vitro assays to determine the IC50 values of this compound against a panel of cancer cell lines and to elucidate its mechanism of action.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
A Spectroscopic Guide to Distinguishing N1 and N2 Alkylated Indazole Isomers
For researchers, scientists, and drug development professionals working with indazole scaffolds, the regioselective alkylation at the N1 versus the N2 position is a critical factor influencing the molecule's biological activity and physicochemical properties. The unambiguous differentiation between these two isomers is paramount. This guide provides a comprehensive comparison of N1 and N2 alkylated indazole isomers using key spectroscopic techniques, supported by experimental data and detailed protocols.
At a Glance: Key Spectroscopic Differences
The primary and most definitive method for distinguishing between N1 and N2 alkylated indazoles is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D correlation techniques. While Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy can provide supplementary information, they are generally less conclusive on their own.
| Spectroscopic Technique | N1-Alkylated Indazole Isomer | N2-Alkylated Indazole Isomer |
| ¹H NMR | The proton at the C7 position (H-7) is typically more deshielded (appears at a higher ppm) due to the anisotropic effect of the nearby N1-alkyl group. The chemical shifts of the alkyl group protons are also characteristic. | The proton at the C3 position (H-3) is often significantly deshielded. The chemical shifts of the alkyl group protons differ from the N1 isomer. |
| ¹³C NMR | The chemical shift of the C7a carbon is sensitive to N1 substitution. | The chemical shift of the C3 carbon is notably affected by N2 substitution. |
| 2D NMR (HMBC) | A key correlation is observed between the methylene protons (α-CH₂) of the alkyl group and the C7a carbon of the indazole ring.[1] | A characteristic correlation is seen between the methylene protons (α-CH₂) of the alkyl group and the C3 carbon of the indazole ring.[1] |
| UV-Vis Spectroscopy | Generally exhibits a benzoid-type absorption pattern. | Often displays a quinoid-type absorption pattern, which may result in a shift in the absorption maxima compared to the N1 isomer.[2] |
| IR Spectroscopy | The vibrational frequencies of the indazole ring will differ from the N2 isomer, though specific band assignments can be complex. | Differences in ring stretching and bending vibrations are expected compared to the N1 isomer. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of N-alkylated indazole isomers. One-dimensional (¹H and ¹³C) and two-dimensional (HMBC, NOESY) experiments provide definitive evidence for the position of alkylation.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize typical chemical shift ranges for protons and carbons in N1 and N2-alkylated 5-cyanoindazoles. Note that absolute values will vary depending on the specific alkyl group and other substituents on the indazole ring.
Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in ppm for 5-cyanoindazole derivatives) [3]
| Proton | N1-Alkylated Isomer (Ex: 1-(pyridin-3-ylmethyl)) | N2-Alkylated Isomer (Ex: 2-(pyridin-3-ylmethyl)) |
| H-3 | ~8.10 (s) | ~7.92 (m) |
| H-4 | ~8.18 (s) | ~8.12 (m) |
| H-6 | ~7.75 (dd) | ~7.62 (dd) |
| H-7 | ~7.16 (dd) | ~7.68 (dd) |
| α-CH₂ | ~5.64 (s) | ~5.64 (s) |
Table 2: Comparative ¹³C NMR Spectral Data (Expected Chemical Shifts in ppm)
While a comprehensive table of ¹³C NMR data is highly substituent-dependent, the key diagnostic signals are C3 and C7a.
| Carbon | N1-Alkylated Isomer | N2-Alkylated Isomer |
| C3 | Less affected by N1-alkylation | Significantly affected by N2-alkylation |
| C7a | Significantly affected by N1-alkylation | Less affected by N2-alkylation |
The Decisive Role of 2D NMR
Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for assigning the regiochemistry of indazole alkylation.[1]
-
For N1-isomers: A cross-peak will be observed between the protons of the methylene group attached to the nitrogen (α-CH₂) and the C7a carbon.[1]
-
For N2-isomers: The key correlation will be between the α-CH₂ protons and the C3 carbon.[1]
Nuclear Overhauser Effect Spectroscopy (NOESY) can also be employed. For N1-isomers, a spatial correlation (NOE) may be observed between the α-CH₂ protons and the H-7 proton. For N2-isomers, an NOE might be seen between the α-CH₂ protons and the H-3 proton.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of the indazole ring are sensitive to the position of substitution. N1- and N2-alkylation lead to different conjugation pathways, resulting in distinct UV-Vis spectra. The 1H-indazole tautomer is generally considered to have a benzoid structure, while the 2H-tautomer has a quinoid structure.[4] This difference is reflected in their alkylated derivatives. While specific absorption maxima can vary, the overall shape and position of the absorption bands can be a good indicator of the isomer type.[2]
Infrared (IR) Spectroscopy
IR spectroscopy can differentiate between isomers based on differences in their vibrational modes.[5] However, the "fingerprint" region (1600-600 cm⁻¹) can be complex. While differences in C=N, C=C stretching and ring deformation bands exist between N1 and N2 isomers, assigning specific bands to one isomer over the other without authentic standards can be challenging.
Experimental Protocols
The following are generalized protocols for the key spectroscopic analyses.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
HMBC: Acquire a 2D HMBC spectrum. Optimize the experiment to observe correlations over 2-3 bonds (typically a J-coupling of 8-10 Hz).
-
Data Processing and Analysis: Process the spectra using appropriate software. For the HMBC spectrum, look for the key correlations between the α-CH₂ protons and either the C3 or C7a carbons to assign the isomer.[6]
Protocol 2: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indazole isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration (typically in the micromolar range).
-
Blank Measurement: Record a baseline spectrum using the pure solvent.
-
Sample Measurement: Record the UV-Vis spectrum of the sample over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and compare the spectral profiles of the two isomers.
Protocol 3: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), as a KBr pellet, or as a solution in a suitable IR-transparent solvent.
-
Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Compare the vibrational frequencies and intensities of the key bands in the fingerprint region for the two isomers.
Visualization of Concepts
Caption: General chemical structures of N1 and N2 alkylated indazoles.
Caption: Decision workflow for distinguishing N1 and N2 isomers via HMBC.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hpst.cz [hpst.cz]
- 6. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
Assessing the Kinase Inhibitory Activity of 5-Cyano-1H-indazole-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-cyano-1H-indazole-3-carboxylic acid scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. This guide provides an objective comparison of the performance of derivatives from this chemical series against various kinase targets, supported by available experimental data. Detailed methodologies for key experiments are also presented to facilitate the replication and extension of these findings.
Comparative Kinase Inhibition Profiles
The inhibitory activity of this compound derivatives has been evaluated against several key kinases implicated in cancer progression. While comprehensive screening data for a wide range of derivatives against a full kinome panel remains limited in the public domain, available research highlights potent and selective inhibition of specific kinase families. Below is a summary of the reported inhibitory activities, primarily focusing on p21-activated kinase 1 (PAK1), with comparisons to other relevant indazole-based inhibitors targeting Polo-like kinase 4 (PLK4) and the c-Met receptor tyrosine kinase.
| Compound Scaffold | Target Kinase | Representative Compound | IC50 (nM) | Selectivity Notes |
| 1H-Indazole-3-carboxamide | PAK1 | Compound 30l | 9.8 | High selectivity against a panel of 29 kinases.[1] |
| Indazole-based | PLK4 | Compound C05 | < 0.1 | Excellent selectivity over other PLK family members (PLK1, PLK3).[2][3] |
| 3-Aminoindazole | c-Met | Compound 28a | 1.8 | Relatively good selectivity against a panel of 14 receptor tyrosine kinases.[4] |
Structure-Activity Relationship (SAR) Insights:
For the 1H-indazole-3-carboxamide series targeting PAK1, SAR analysis has revealed critical insights for optimizing inhibitory activity and selectivity. Key findings indicate that:
-
Hydrophobic Ring Substitution: The introduction of an appropriate hydrophobic ring that can access the deep back pocket of the kinase active site is crucial for potent inhibition.[1]
-
Hydrophilic Group Introduction: Incorporating a hydrophilic group that extends into the bulk solvent region can significantly enhance selectivity.[1]
These principles can guide the rational design of novel this compound derivatives with improved kinase inhibitory profiles.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitory activity. The following sections outline standardized methodologies for biochemical and cell-based kinase inhibition assays.
General Synthesis of 1H-Indazole-3-carboxamide Derivatives
A general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a base such as triethylamine (TEA) (3 equivalents).
-
Stir the reaction mixture at room temperature for approximately 15 minutes.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired 1H-indazole-3-carboxamide derivative.
Biochemical Kinase Inhibition Assay (Example: PAK1)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a commonly used platform.
Materials:
-
Purified recombinant PAK1 enzyme
-
PAK1 substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of the PAK1 enzyme solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context. These assays can measure the inhibition of a specific phosphorylation event within a cell or assess the overall impact on cell proliferation.
Cellular Phosphorylation Assay (General Protocol):
-
Culture a relevant cell line to 80-90% confluency.
-
Treat the cells with various concentrations of the test compound or DMSO for a predetermined time.
-
Lyse the cells and quantify the total protein concentration.
-
Use a specific antibody to detect the phosphorylated form of the kinase's substrate via methods such as Western blotting or ELISA.
-
Normalize the phosphorylated substrate levels to the total protein concentration or a housekeeping protein.
-
Determine the IC50 value by plotting the percentage of inhibition of phosphorylation against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks in which the target kinases operate, as well as the experimental workflows, can provide a clearer understanding of the inhibitor's mechanism of action and the methods used for its characterization.
Caption: Experimental workflow for assessing kinase inhibitory activity.
Caption: Simplified PAK1 signaling pathway and point of inhibition.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Cyano-1H-indazole-3-carboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a detailed, step-by-step guide for the safe and compliant disposal of 5-Cyano-1H-indazole-3-carboxylic acid, a compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for handling solid organic acids and nitrile-containing compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling, it is crucial to recognize the potential hazards associated with this compound based on its chemical structure. The presence of a carboxylic acid group suggests corrosive properties, while the cyano (nitrile) group can be toxic.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.
Quantitative Data Summary
The following table summarizes the key chemical identifiers for this compound.
| Property | Value |
| CAS Number | 885520-03-6[1] |
| Molecular Formula | C₉H₅N₃O₂[1] |
| Molecular Weight | 187.16 g/mol [1] |
| Appearance | Solid (likely a powder or crystalline solid) |
Note: Hazard classifications are extrapolated from structurally similar compounds and general chemical principles. Always handle with caution.
Step-by-Step Disposal Protocol
Follow these procedures for the safe disposal of this compound:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams.
-
It should be collected as solid organic acid waste.
-
Keep it separate from bases, oxidizing agents, and aqueous waste to prevent any exothermic or gas-producing reactions.
-
-
Waste Container Requirements:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with acidic and organic compounds. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container should be kept closed when not in use.
-
-
Labeling:
-
The waste container must be labeled with a "Hazardous Waste" sticker.
-
Clearly write the full chemical name: "this compound".
-
Indicate the approximate quantity of waste in the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, such as a fume hood or a designated flammable storage cabinet.[2]
-
-
Disposal Request:
-
Once the container is full or has reached the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if there is a risk of dust inhalation.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep the material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone) and dispose of the cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 5-Cyano-1H-indazole-3-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 5-Cyano-1H-indazole-3-carboxylic acid, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound and its analogs are classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3][4][5] | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1] |
| Respiratory Protection | Dust respirator or a NIOSH/MSHA approved respirator.[4][6] | To be used when dust generation is unavoidable to prevent respiratory tract irritation. |
| Body Protection | Protective clothing and, if necessary, protective boots.[1][4] | To prevent skin exposure. |
Operational Plan for Safe Handling
A systematic approach is crucial when handling this compound to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Compound:
-
Avoid generating dust.[4] If the compound is in powder form, handle it carefully.
-
Wash hands and face thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the handling area.[7]
-
Keep the container tightly closed when not in use and store it in a cool, dark, and dry place away from incompatible materials such as oxidizing agents.
-
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] If irritation persists, seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs, get medical advice. Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
Disposal Protocol:
-
Waste Collection:
-
Collect waste material in a suitable, labeled, and tightly sealed container.[4]
-
Avoid mixing with other waste materials unless specifically instructed.
-
-
Disposal Method:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[3]
-
It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not dispose of the chemical down the drain or into household garbage.[2]
-
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
